Ruboxistaurin mesylate
Description
Properties
IUPAC Name |
(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3.CH4O3S/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;1-5(2,3)4/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H3,(H,2,3,4)/t18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHQBKLTAVUXFF-FERBBOLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172762 | |
| Record name | Ruboxistaurin mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192050-59-2 | |
| Record name | Ruboxistaurin mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192050592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruboxistaurin mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUBOXISTAURIN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V860VW8AO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ruboxistaurin Mesylate in Diabetic Retinopathy: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diabetic retinopathy (DR) remains a leading cause of vision loss in working-age adults. Its complex pathophysiology, driven by chronic hyperglycemia, presents a significant challenge for therapeutic intervention. Ruboxistaurin mesylate, a selective inhibitor of protein kinase C beta (PKC-β), emerged as a targeted therapy aimed at mitigating the downstream cellular consequences of diabetic microvascular damage in the retina. This technical guide provides an in-depth exploration of the mechanism of action of ruboxistaurin in diabetic retinopathy, supported by quantitative data from key clinical trials, detailed experimental protocols from preclinical research, and visualizations of the core signaling pathways.
Introduction: The Role of PKC-β in Diabetic Retinopathy
Chronic hyperglycemia in diabetes leads to an accumulation of diacylglycerol (DAG), a key intracellular signaling molecule.[1] This, in turn, activates various isoforms of protein kinase C (PKC). The β-isoform of PKC (PKC-β) has been identified as a critical mediator in the pathogenesis of diabetic microvascular complications, including retinopathy.[2][3] Overactivation of PKC-β in the retinal vasculature triggers a cascade of events leading to the hallmark features of DR: increased vascular permeability, altered retinal blood flow, and pathological neovascularization.[2][4]
This compound is a potent and selective inhibitor of PKC-β, acting as a competitive inhibitor at the ATP-binding site of the enzyme.[5] Its targeted action on this key signaling node makes it a subject of significant interest in the development of therapies for diabetic retinopathy.
Core Mechanism of Action: Inhibition of the PKC-β Signaling Cascade
The therapeutic effects of ruboxistaurin in diabetic retinopathy are primarily attributed to its inhibition of the PKC-β signaling pathway. This inhibition interrupts a cascade of downstream events that contribute to retinal damage.
Attenuation of VEGF Signaling and Neovascularization
Vascular Endothelial Growth Factor (VEGF) is a pivotal cytokine in the development of proliferative diabetic retinopathy and macular edema.[6] PKC-β activation is intrinsically linked to VEGF signaling.[6] Ruboxistaurin, by inhibiting PKC-β, disrupts this connection in several ways:
-
Downregulation of VEGF Expression: PKC-β activation can lead to an increase in VEGF gene expression. By inhibiting PKC-β, ruboxistaurin can help to normalize VEGF levels in the retina.[5]
-
Inhibition of VEGF-Mediated Endothelial Cell Proliferation and Migration: Even in the presence of elevated VEGF, ruboxistaurin can block its downstream effects. It achieves this by suppressing the VEGF-induced phosphorylation of key signaling molecules, including Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Akt (also known as Protein Kinase B).[7] The inhibition of these pathways curtails the proliferation and migration of retinal endothelial cells, which are essential processes for neovascularization.[7]
Reduction of Vascular Permeability and Macular Edema
Increased vascular permeability is a critical factor in the development of diabetic macular edema (DME), a major cause of vision loss in patients with DR. PKC-β activation contributes to the breakdown of the blood-retinal barrier (BRB). Ruboxistaurin has been shown to counteract this by:
-
Suppressing VEGF-Induced Permeability: As a potent vascular permeability factor, VEGF's effects are mediated in part through PKC-β.[2] By inhibiting this pathway, ruboxistaurin helps to maintain the integrity of the BRB and reduce fluid leakage into the macula.
-
Improving Retinal Hemodynamics: Studies have demonstrated that ruboxistaurin can ameliorate diabetes-induced abnormalities in retinal blood flow and circulation time.[6]
Inhibition of Leukocyte Adhesion
Inflammation plays a significant role in the early stages of diabetic retinopathy. Increased adhesion of leukocytes to the retinal vasculature (leukostasis) contributes to capillary occlusion and vascular damage. PKC-β activation is implicated in the upregulation of adhesion molecules on both leukocytes and endothelial cells.[4] Preclinical studies have shown that ruboxistaurin can decrease leukocyte adhesion in the retinal microcirculation of diabetic animal models, suggesting an anti-inflammatory component to its mechanism of action.[4][6]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions involved, the following diagrams have been generated using Graphviz (DOT language).
Ruboxistaurin's Mechanism of Action in Diabetic Retinopathy
Caption: Ruboxistaurin's inhibition of PKC-β.
VEGF Signaling Pathway Inhibition by Ruboxistaurin
Caption: VEGF signaling inhibition pathway.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow.
Quantitative Data from Clinical Trials
The efficacy of ruboxistaurin has been evaluated in several large-scale, randomized, double-masked, placebo-controlled clinical trials. The most notable of these are the Protein Kinase C Diabetic Retinopathy Studies (PKC-DRS and PKC-DRS2) and the PKC-Diabetic Macular Edema Study (PKC-DMES).
Table 1: Efficacy of Ruboxistaurin (32 mg/day) on Vision Loss in Patients with Diabetic Retinopathy (PKC-DRS2)
| Outcome Measure | Ruboxistaurin (n=345) | Placebo (n=340) | Risk Reduction | P-value |
| Sustained Moderate Vision Loss (≥15-letter loss for ≥6 months) | 5.5% | 9.1% | 40% | 0.034[4] |
| ≥15-letter Vision Gain (Baseline to Endpoint) | 4.9% | 2.4% | - | 0.027[1] |
| ≥15-letter Vision Loss (Baseline to Endpoint) | 6.7% | 9.9% | - | 0.044[1] |
| Mean Change in Visual Acuity (letters) | -0.8 | -2.6 | - | 0.012[1] |
Table 2: Efficacy of Ruboxistaurin (32 mg/day) in Patients with Diabetic Macular Edema (PKC-DMES)
| Outcome Measure | Ruboxistaurin | Placebo | Hazard Ratio (95% CI) | P-value |
| Progression to Sight-Threatening DME | Reduced Progression | - | 0.66 (0.47-0.93) | 0.02[3][8] |
| Progression of DME to Center of Macula (in eyes with DME >500 µm from center at baseline) | 20% | 31% | - | -[5] |
Table 3: Combined Analysis of PKC-DRS and PKC-DRS2 Trials
| Outcome Measure | Ruboxistaurin (n=412) | Placebo (n=401) | Risk Reduction | P-value |
| Sustained Moderate Vision Loss | 6.1% | 10.2% | 41% | 0.011[9] |
| ≥15-letter Vision Gain | 4.7% | 2.4% | - | 0.021[9] |
| ≥15-letter Vision Loss | 7.4% | 11.4% | - | 0.012[9] |
| Requirement for Initial Focal/Grid Photocoagulation (in eyes without it at baseline) | 26.7% | 35.6% | - | 0.008[9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of ruboxistaurin and similar compounds.
Oxygen-Induced Retinopathy (OIR) in Mice for Neovascularization Assessment
-
Objective: To create a model of proliferative retinopathy to assess the anti-angiogenic effects of a compound.
-
Methodology:
-
On postnatal day 7 (P7), C57BL/6J mouse pups and their nursing dam are placed in a hyperoxic chamber with 75% oxygen.[2][3]
-
The hyperoxic exposure is maintained for 5 days, until P12. This leads to vaso-obliteration in the central retina.[10]
-
On P12, the mice are returned to normoxic (room air) conditions. The resulting relative hypoxia in the avascular retina stimulates neovascularization.[2][10]
-
The compound of interest (e.g., ruboxistaurin) or vehicle is administered during the normoxic phase (P12-P17).
-
On P17, the mice are euthanized, and their eyes are enucleated.
-
The retinas are dissected, flat-mounted, and stained with a fluorescent vascular marker (e.g., isolectin B4).
-
The extent of neovascularization is quantified by imaging the retinal flat mounts and measuring the area of neovascular tufts.[11]
-
Streptozotocin (STZ)-Induced Diabetic Rat Model for Leukostasis and Vascular Permeability
-
Objective: To induce a diabetic state in rats that mimics many of the retinal changes seen in human diabetic retinopathy, including increased leukocyte adhesion and vascular permeability.
-
Methodology:
-
Adult male Long-Evans or Sprague-Dawley rats are fasted overnight.[1]
-
A single intraperitoneal injection of streptozotocin (STZ), typically 50-65 mg/kg body weight, dissolved in a citrate buffer, is administered to induce diabetes.[1][12] Control animals receive an injection of the citrate buffer alone.
-
Hyperglycemia is confirmed 24-48 hours post-injection by measuring blood glucose levels. Animals with blood glucose levels above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic.[1]
-
For Leukostasis Measurement:
-
After a period of diabetes (e.g., 1-3 weeks), leukocytes are labeled in vivo by intravenous injection of a fluorescent dye such as acridine orange.
-
The retinal microcirculation is visualized using a scanning laser ophthalmoscope, and the number of static leukocytes in a defined area of the retina is counted.[12]
-
-
For Vascular Permeability Measurement (Vitreous Fluorophotometry):
-
A baseline scan of the vitreous is performed.
-
A sterile solution of sodium fluorescein (e.g., 7 mg/kg) is injected intravenously.[6]
-
After a set time (e.g., 60 minutes), the amount of fluorescein that has leaked into the vitreous is measured using a specialized fluorophotometer.[13] This provides a quantitative measure of blood-retinal barrier breakdown.
-
-
In Vitro Endothelial Cell Proliferation and Migration Assays
-
Objective: To assess the direct effects of a compound on the proliferation and migration of endothelial cells, which are key processes in angiogenesis.
-
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.
-
Proliferation Assay (e.g., MTS Assay):
-
HUVECs are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with the test compound (e.g., ruboxistaurin) at various concentrations in the presence or absence of a pro-angiogenic stimulus like VEGF.
-
After a defined incubation period (e.g., 72 hours), a tetrazolium salt solution (MTS) is added to the wells.
-
Mitochondrial dehydrogenases in viable cells convert the MTS to a formazan product, which can be quantified by measuring the absorbance at a specific wavelength. The absorbance is directly proportional to the number of viable cells.[14]
-
-
Migration Assay (e.g., Transwell Assay):
-
A two-chamber system (Transwell) with a porous membrane separating the chambers is used.
-
HUVECs, pre-treated with the test compound or vehicle, are seeded in the upper chamber in a low-serum medium.
-
The lower chamber contains a chemoattractant, such as VEGF or serum-containing medium.
-
After an incubation period (e.g., 24 hours), the non-migrated cells on the upper surface of the membrane are removed.
-
The cells that have migrated to the lower surface of the membrane are fixed, stained, and counted under a microscope.[15]
-
-
Conclusion
This compound represents a targeted therapeutic approach for diabetic retinopathy, focusing on the inhibition of PKC-β, a key enzyme in the hyperglycemic-induced pathological cascade. Its mechanism of action involves the attenuation of VEGF signaling, leading to reduced neovascularization and vascular permeability, as well as the inhibition of leukocyte adhesion, suggesting an anti-inflammatory effect. While clinical trials have demonstrated a modest but significant benefit in reducing vision loss, particularly in patients with diabetic macular edema, the complete prevention of retinopathy progression remains a challenge. The in-depth understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for the continued development of targeted therapies for this complex and debilitating disease. Further research into the broader downstream effects of PKC-β inhibition and the interplay with other signaling pathways will be crucial for optimizing therapeutic strategies for diabetic retinopathy.
References
- 1. Prevention of leukostasis and vascular leakage in streptozotocin-induced diabetic retinopathy via intercellular adhesion molecule-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploration of Oxygen-Induced Retinopathy Model to Discover New Therapeutic Drug Targets in Retinopathies [frontiersin.org]
- 4. Kinetic vitreous fluorophotometry in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitreous fluorophotometry in three models of experimental diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of vitreous fluorophotometry to distinguish between diabetics with and without observable retinopathy: effect of vitreous abnormalities on the measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitreous fluorophotometry in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxygen-Induced Retinopathy - Experimentica [experimentica.com]
- 12. Effective and selective prevention of retinal leukostasis in streptozotocin-induced diabetic rats using gliclazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vitreous fluorophotometry in patients with no or minimal diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2019-1175 [excli.de]
The Protein Kinase C Beta Pathway: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Protein Kinase C beta (PKCβ) signaling pathway. PKCβ, a key enzyme in cellular signal transduction, plays a pivotal role in a multitude of physiological and pathological processes, including cell proliferation, apoptosis, and differentiation. Its dysregulation has been implicated in various diseases, most notably diabetes and cancer, making it a significant target for therapeutic intervention. This document details the activation, downstream signaling, and methodologies for studying this critical pathway.
The Core Pathway: Activation and Isoforms
Protein Kinase C (PKC) is a family of serine/threonine kinases. The beta isoform (PKCβ) belongs to the conventional PKC (cPKC) subfamily, characterized by its dependence on calcium ions (Ca²⁺) and diacylglycerol (DAG) for activation. The PRKCB gene encodes two splice variants, PKCβI and PKCβII, which differ in their C-terminal regions and exhibit distinct cellular localizations and functions.
The canonical activation of PKCβ is initiated by the stimulation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and DAG. IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum into the cytosol. The concerted action of elevated intracellular Ca²⁺ and the presence of DAG at the plasma membrane recruits PKCβ from the cytosol to the membrane, where it undergoes a conformational change, leading to its activation.
Downstream Signaling and Cellular Functions
Activated PKCβ phosphorylates a wide array of substrate proteins, thereby modulating their activity and initiating downstream signaling cascades. These cascades regulate diverse cellular processes.
Key Substrates and Downstream Effects
-
Myristoylated Alanine-Rich C Kinase Substrate (MARCKS): A prominent PKC substrate involved in regulating cytoskeletal organization and cell motility. Phosphorylation of MARCKS by PKCβ causes its translocation from the plasma membrane to the cytosol, leading to changes in actin cross-linking. Co-expression of MARCKS with PKCβI or PKCβII can lead to a 4.6-fold and 2.7-fold increase in MARCKS phosphorylation, respectively[1].
-
Cell Polarity and Gene Expression: PKCβ plays a crucial role in maintaining neuroepithelial polarity. Its activation can disrupt this polarity, a function counteracted by the non-phosphorylatable form of MARCKS[2]. Furthermore, PKCβ is involved in the regulation of gene expression, with studies showing its role in the transcriptional control of various genes.[3][4][5][6][7]
-
B-cell Receptor (BCR) Signaling: PKCβ is a critical component of the BCR signaling complex, where it is involved in the activation of NF-κB, a key transcription factor for B-cell activation, proliferation, and survival.
-
Insulin Signaling: PKCβ has a complex role in insulin signaling. It can negatively modulate insulin-stimulated glucose transport in adipocytes.
-
Apoptosis: The role of PKCβ in apoptosis is context-dependent, with reports suggesting both pro- and anti-apoptotic functions.
Data Presentation: Quantitative Analysis of PKCβ Inhibition
The development of selective PKCβ inhibitors has been a major focus of drug discovery efforts. The following tables summarize key quantitative data for two prominent PKCβ inhibitors, Ruboxistaurin and Enzastaurin.
| Inhibitor | Target | IC₅₀ (nM) | Selectivity | Reference |
| Ruboxistaurin (LY333531) | PKCβI | 4.7 | >60-fold vs. PKCα, γ, δ, ε; No effect on PKCζ | [8][9] |
| PKCβII | 5.9 | [8][9] | ||
| Enzastaurin (LY317615) | PKCβ | 6 | 6- to 20-fold vs. PKCα, γ, ε | [10][11][12][13] |
Table 1: In Vitro Inhibitory Activity of PKCβ Inhibitors. This table presents the half-maximal inhibitory concentrations (IC₅₀) of Ruboxistaurin and Enzastaurin against PKCβ isoforms and their selectivity over other PKC isoforms.
| Inhibitor | Cell Line | Effect | IC₅₀ (µM) | Reference |
| Enzastaurin | Multiple Myeloma (MM.1S, MM.1R, RPMI 8226, etc.) | Growth Inhibition | 0.6 - 1.6 | [10] |
| Waldenström Macroglobulinemia (BCWM.1) | Proliferation Inhibition | 5 - 7.5 | [14] |
Table 2: Cellular Activity of Enzastaurin. This table summarizes the IC₅₀ values for the anti-proliferative effects of Enzastaurin in different cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the PKCβ pathway.
In Vitro PKC Kinase Assay (Non-Radioactive)
This protocol is adapted from commercially available ELISA-based kits for measuring PKC activity.
Materials:
-
PKC substrate-coated microplate
-
Purified active PKCβ enzyme or cell lysate containing PKCβ
-
Kinase Assay Dilution Buffer
-
ATP solution
-
Phospho-specific substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., TBST)
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents to room temperature. Prepare cell lysates in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
Plate Preparation: If using a pre-coated plate, wash the wells with Wash Buffer.
-
Kinase Reaction:
-
Add 30 µL of purified active PKCβ or cell lysate to the wells. Include a negative control (buffer only) and a positive control (known active PKC).
-
To test inhibitors, pre-incubate the enzyme/lysate with the inhibitor for a specified time before adding ATP.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction by washing the wells three times with Wash Buffer.
-
Add 40 µL of the phospho-specific substrate antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 40 µL of the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes, or until color develops.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the PKC activity.
Western Blotting for Phosphorylated PKCβ Substrates
Materials:
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against the phosphorylated substrate
-
Primary antibody against the total substrate protein
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in ice-cold lysis buffer. Determine protein concentration. Mix lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated substrate (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Detection: Apply ECL detection reagents and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody against the total substrate protein to normalize for protein loading.
Immunoprecipitation of PKCβ and Interacting Proteins
Materials:
-
Cell lysis buffer
-
Primary antibody against PKCβ or a protein of interest
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Add the primary antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding elution buffer or by boiling in Laemmli sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against PKCβ and potential interacting partners.
Conclusion
The Protein Kinase C beta pathway is a central signaling axis with profound implications for cellular function and disease. A thorough understanding of its activation, downstream targets, and the development of specific inhibitors are crucial for advancing our knowledge and developing novel therapeutic strategies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the complexities of PKCβ signaling. Future research, particularly in the area of quantitative proteomics and substrate kinetics, will undoubtedly provide deeper insights into the isoform-specific roles of PKCβ and pave the way for more targeted and effective therapies.
References
- 1. MARCKS phosphorylation by individual protein kinase C isozymes in insect Sf9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MARCKS phosphorylation by PKC strongly impairs cell polarity in the chick neural plate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Regulation of Gene Expression by Protein Kinase C Isozymes as Determined by Genome-wide Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective regulation of expression of protein kinase C beta isoenzymes occurs via alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive and negative regulation of the transcription of the human protein kinase C beta gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase C control of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of protein kinase CbetaII (PKCbetaII) gene expression in chronic lymphocytic leukaemia (CLL) cells - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
The Discovery and Chemical Synthesis of Ruboxistaurin (LY333531): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruboxistaurin (LY333531), a macrocyclic bisindolylmaleimide, is a potent and selective inhibitor of Protein Kinase C beta (PKCβ).[1] Developed by Eli Lilly and Company, it has been extensively investigated for its therapeutic potential in managing the microvascular complications of diabetes, particularly diabetic retinopathy and diabetic peripheral neuropathy.[1][2] This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key experimental data related to ruboxistaurin.
Discovery and Development
Ruboxistaurin emerged from a class of N-(azacycloalkyl) bisindolylmaleimides, which are acyclic derivatives of staurosporine.[3] The development of ruboxistaurin was driven by the understanding that hyperglycemia, a hallmark of diabetes, leads to the activation of the diacylglycerol (DAG)-PKC pathway.[4][5] This activation, particularly of the PKCβ isoform, is implicated in the pathogenesis of diabetic microvascular complications through various mechanisms, including altered blood flow, increased vascular permeability, and inflammation.[5][6] Ruboxistaurin was designed to selectively inhibit PKCβI and PKCβII, thereby mitigating these pathological processes.[7]
Chemical Synthesis
The chemical synthesis of ruboxistaurin, (9S)-9-[(dimethylamino)methyl]-6,7,10,11-tetrahydro-9H,18H-5,21:12,17-dimethenodibenzo[e,k]pyrrolo[3,4-h][1][8][9]oxadiazacyclohexadecine-18,20(19H)-dione, has been approached through various strategies, primarily focusing on the efficient construction of the macrocyclic bisindolylmaleimide core.
One optimized synthesis involves an intramolecular cyclization strategy. This approach focuses on the formation of the macrocycle and the maleimide in a single step. The key reaction involves the sodium indolate of a precursor with methyl indole-3-glyoxylate.[1][8] This method was found to be more efficient and circumvented the issue of dimerization that was observed in other intramolecular cyclization approaches.[1][8]
A detailed synthetic scheme is presented below:
Experimental Protocol: Synthesis of Ruboxistaurin Mesylate
The synthesis of this compound involves the reaction of the ruboxistaurin free base with methanesulfonic acid. A detailed protocol, as described by Bergman et al. (2018), is as follows:
-
Preparation of the Free Base: The synthesis of the ruboxistaurin free base is achieved through a multi-step process culminating in an intramolecular macrocyclization.
-
Salt Formation: To a solution of ruboxistaurin free base in a suitable solvent (e.g., acetone), one equivalent of methanesulfonic acid is added.
-
Crystallization: The resulting solution is stirred, and the mesylate salt is allowed to crystallize. The product is then collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Characterization: The final product is characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Mechanism of Action and Signaling Pathway
Ruboxistaurin is a selective, ATP-competitive inhibitor of PKCβ.[10] In diabetic conditions, elevated glucose levels lead to an increase in the de novo synthesis of diacylglycerol (DAG), a key activator of PKC.[4][5] The subsequent activation of PKCβ triggers a cascade of downstream signaling events that contribute to microvascular damage.
The signaling pathway initiated by hyperglycemia and the point of intervention by ruboxistaurin are depicted below:
Quantitative Data
The inhibitory activity and selectivity of ruboxistaurin against various PKC isoforms have been quantified through in vitro kinase assays.
| PKC Isoform | IC50 (nM) |
| PKCβI | 4.7[7] |
| PKCβII | 5.9[7] |
| PKCα | 360[10] |
| PKCγ | 300[10] |
| PKCδ | 250[10] |
| PKCε | >100,000[11] |
| PKCζ | >100,000[10] |
| PKCη | 52[10] |
Key Experimental Protocols
In Vitro PKCβ Inhibition Assay (Radiometric)
This assay measures the ability of ruboxistaurin to inhibit the phosphorylation of a substrate by PKCβ using a radiolabeled ATP.
Materials:
-
Recombinant human PKCβ enzyme
-
PKC substrate peptide (e.g., neurogranin or a synthetic peptide)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 0.02 mg/mL diacylglycerol)
-
Ruboxistaurin at various concentrations
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKCβ enzyme, and substrate peptide.
-
Add varying concentrations of ruboxistaurin or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percent inhibition for each ruboxistaurin concentration and determine the IC50 value.
Clinical Trial Protocol: PKC-DRS2 Study
The Protein Kinase C-Diabetic Retinopathy Study 2 (PKC-DRS2) was a pivotal Phase 3 clinical trial evaluating the efficacy and safety of ruboxistaurin in patients with diabetic retinopathy.
Study Design:
-
Type: Multicenter, randomized, double-masked, placebo-controlled.[12]
-
Patient Population: 685 patients with moderately severe to very severe nonproliferative diabetic retinopathy.[12]
-
Intervention: Oral ruboxistaurin (32 mg/day) or placebo.[12]
-
Duration: 36 months.[12]
-
Primary Endpoint: Sustained moderate visual loss, defined as a loss of ≥15 letters on the Early Treatment Diabetic Retinopathy Study (ETDRS) chart that was sustained for at least 6 months.[12]
Key Methodologies:
-
Visual Acuity Assessment: Best-corrected visual acuity was measured at baseline and at regular intervals using the ETDRS protocol.[13]
-
Diabetic Retinopathy Severity Assessment: Stereoscopic fundus photographs were taken at baseline and annually to assess the progression of diabetic retinopathy according to the ETDRS scale.
-
Macular Edema Assessment: The presence and severity of diabetic macular edema were evaluated through clinical examination and stereoscopic fundus photography.[8]
Conclusion
Ruboxistaurin represents a targeted therapeutic approach for the management of diabetic microvascular complications, born from a deep understanding of the underlying pathophysiology. Its selective inhibition of PKCβ offers a promising strategy to counteract the detrimental effects of hyperglycemia on the vasculature. The chemical synthesis of this complex macrocyclic molecule has been optimized to enable its production for extensive preclinical and clinical evaluation. The data from in vitro studies and large-scale clinical trials provide a comprehensive profile of its efficacy and safety. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development, offering insights into the journey of ruboxistaurin from a chemical entity to a potential therapeutic agent.
References
- 1. Protein kinase C inhibition and diabetic retinopathy: a shot in the dark at translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C alpha promotes angiogenic activity of human endothelial cells via induction of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Mechanism of Action of PKC Inhibitors [medscape.com]
- 5. Activation of Protein Kinase C Isoforms & Its Impact on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PKC beta by oral administration of ruboxistaurin is well tolerated and ameliorates diabetes-induced retinal hemodynamic abnormalities in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein kinase C beta II upregulates intercellular adhesion molecule-1 via mitochondrial activation in cultured endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Effect of ruboxistaurin (RBX) On visual acuity decline over a 6-year period with cessation and reinstitution of therapy: results of an open-label extension of the Protein Kinase C Diabetic Retinopathy Study 2 (PKC-DRS2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Ruboxistaurin Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruboxistaurin mesylate (LY333531) is a potent and selective inhibitor of the β isoform of protein kinase C (PKCβ).[1] Overactivation of PKC, particularly the β isoform, is strongly implicated in the pathogenesis of diabetic microvascular complications.[2] Hyperglycemia leads to an increase in the intracellular signaling molecule diacylglycerol (DAG), a key activator of PKCβ.[3][4] This sustained activation triggers a cascade of downstream signaling events that contribute to endothelial dysfunction, increased vascular permeability, neovascularization, and inflammation, which are hallmarks of diabetic retinopathy, nephropathy, and neuropathy.[2][5] This technical guide provides an in-depth overview of the preclinical pharmacology of ruboxistaurin, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Mechanism of Action
Ruboxistaurin is a macrocyclic bisindolylmaleimide that acts as an ATP-competitive inhibitor of PKCβ.[6] It exhibits high selectivity for the PKCβI and PKCβII isoforms.[6][7] By binding to the ATP-binding site of the enzyme's catalytic domain, ruboxistaurin prevents the phosphorylation of downstream substrates, thereby attenuating the pathological signaling cascades initiated by PKCβ activation.[5]
Signaling Pathway of PKCβ Activation and Ruboxistaurin Inhibition
Caption: Hyperglycemia-induced DAG synthesis activates PKCβ, leading to vascular complications.
Quantitative In Vitro Data
The inhibitory activity and selectivity of ruboxistaurin against various protein kinase C isoforms have been characterized through in vitro assays. The following tables summarize the key quantitative data.
| Target | IC50 (nM) | Reference |
| PKCβI | 4.7 | [1][6][7] |
| PKCβII | 5.9 | [6][7] |
| PKCα | 360 | [7] |
| PKCγ | 300 | [7] |
| PKCδ | 250 | [7] |
| PKCη | 52 | [7] |
| PKCζ | >100,000 | [7] |
| Table 1: IC50 Values of Ruboxistaurin for PKC Isoforms. This table shows the half-maximal inhibitory concentration (IC50) of ruboxistaurin for various PKC isoforms, demonstrating its high selectivity for PKCβI and PKCβII. |
| Parameter | Value (nM) | Reference |
| Ki for PKCβ | 2 | [7] |
| Table 2: Ki Value of Ruboxistaurin. This table indicates the inhibition constant (Ki) of ruboxistaurin for PKCβ, reflecting its high binding affinity. |
Preclinical Efficacy in Animal Models
Ruboxistaurin has demonstrated efficacy in various animal models of diabetic microvascular complications.
Diabetic Retinopathy
In preclinical studies using streptozotocin (STZ)-induced diabetic rats, ruboxistaurin has been shown to ameliorate several pathological features of diabetic retinopathy. Oral administration of ruboxistaurin improved retinal circulation in a dose-responsive manner.[5] Furthermore, it significantly reduced the number of leukocytes trapped in the retinal microcirculation.[5] In a pig model of preretinal neovascularization, ruboxistaurin prevented intraocular neovascularization.[5]
In a mouse model of oxygen-induced retinopathy (OIR), a model for proliferative retinopathy, subcutaneous administration of ruboxistaurin significantly reduced pathological vascular changes without affecting the normal revascularization of the capillary-free area.[8] This anti-angiogenic effect is attributed, in part, to the suppression of VEGF-induced phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt.[8]
Experimental Workflow for Oxygen-Induced Retinopathy (OIR) Model
Caption: Workflow for the oxygen-induced retinopathy (OIR) mouse model.
Diabetic Nephropathy
In STZ-induced diabetic rat models, oral administration of ruboxistaurin (10 mg/kg) for 6 weeks significantly attenuated the increase in serum creatinine, the kidney-to-body weight ratio, and urinary albumin excretion.[8] Histological analysis revealed that ruboxistaurin treatment reduced glomerulosclerosis and tubulointerstitial fibrosis.[9] Mechanistically, the renoprotective effects of ruboxistaurin are associated with the downregulation of the TGF-β1/Smad signaling pathway.[10]
Diabetic Neuropathy
Preclinical studies in STZ-induced diabetic rats have shown that ruboxistaurin can ameliorate nerve dysfunction.[11] The proposed mechanism involves the improvement of neurovascular blood flow, which is compromised in diabetes due to PKCβ-mediated vasoconstriction and capillary permeability.[5][11]
Experimental Protocols
PKCβ Inhibition Assay (In Vitro)
A detailed protocol for determining the in vitro inhibitory activity of ruboxistaurin against PKCβ is not publicly available in the provided search results. However, a general approach for such an assay would involve the following steps:
-
Enzyme and Substrate Preparation: Recombinant human PKCβI and PKCβII enzymes are used. A specific peptide substrate for PKCβ is also prepared.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing ATP (often radiolabeled, e.g., [γ-³²P]ATP), the peptide substrate, and the purified PKCβ enzyme.
-
Inhibitor Addition: Various concentrations of ruboxistaurin are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each ruboxistaurin concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Streptozotocin (STZ)-Induced Diabetic Rat Model
This is a widely used model to induce type 1 diabetes in rodents.
-
Induction of Diabetes: Adult male rats (e.g., Sprague-Dawley or Wistar) receive a single intraperitoneal injection of STZ (e.g., 55-65 mg/kg) dissolved in a citrate buffer. Control animals receive the buffer alone.
-
Confirmation of Diabetes: Blood glucose levels are monitored, and rats with sustained hyperglycemia (e.g., >250 mg/dL) are considered diabetic.
-
Treatment: Diabetic rats are then treated with ruboxistaurin (e.g., 10 mg/kg, orally) or vehicle daily for a specified duration (e.g., 6-8 weeks).
-
Endpoint Analysis:
-
Diabetic Retinopathy: Retinal blood flow can be measured using techniques like hydrogen clearance polarography or laser Doppler flowmetry.[12] Retinal vascular permeability can be assessed using the Evans blue dye leakage method.
-
Diabetic Nephropathy: 24-hour urine is collected to measure albumin excretion. At the end of the study, kidneys are harvested for histological analysis (e.g., periodic acid-Schiff staining for glomerulosclerosis) and molecular analysis (e.g., Western blot for TGF-β1 and Smad proteins).[10]
-
Miles Assay for Vascular Permeability
The Miles assay is a common in vivo method to quantify vascular permeability.
-
Dye Injection: Anesthetized mice receive an intravenous injection of Evans blue dye, which binds to serum albumin.
-
Intradermal Injections: Permeability-inducing agents (e.g., VEGF or histamine) and a vehicle control are injected intradermally at different sites on the shaved back of the animal.
-
Dye Extravasation: The permeability-inducing agents cause localized leakage of the Evans blue-albumin complex from the blood vessels into the surrounding tissue.
-
Quantification: After a specific time, the animals are euthanized, and the skin at the injection sites is excised. The Evans blue dye is extracted from the tissue (e.g., using formamide) and quantified spectrophotometrically. The amount of dye leakage is proportional to the increase in vascular permeability.
Signaling Pathways Modulated by Ruboxistaurin
Ruboxistaurin's therapeutic effects are mediated through the modulation of key signaling pathways downstream of PKCβ.
Downstream Effects of PKCβ Inhibition
Caption: Ruboxistaurin inhibits PKCβ, impacting VEGF and TGF-β signaling pathways.
Conclusion
The preclinical pharmacology of this compound demonstrates its potent and selective inhibition of PKCβ, a key enzyme in the pathogenesis of diabetic microvascular complications. In vitro data confirms its high affinity and selectivity for the β isoforms of PKC. Preclinical studies in various animal models of diabetic retinopathy, nephropathy, and neuropathy have shown that ruboxistaurin can ameliorate key pathological features by modulating downstream signaling pathways involved in angiogenesis, vascular permeability, and fibrosis. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel therapies for diabetic complications. Further investigation into the intricate molecular mechanisms and long-term efficacy of PKCβ inhibition continues to be an important area of research.
References
- 1. Diabetic Retinopathy and VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. tvst.arvojournals.org [tvst.arvojournals.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. mdpi.com [mdpi.com]
- 7. siue.edu [siue.edu]
- 8. In vivo metabolism of [14C]ruboxistaurin in dogs, mice, and rats following oral administration and the structure determination of its metabolites by liquid chromatography/mass spectrometry and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Ruboxistaurin attenuates diabetic nephropathy via modulation of TGF-β1/Smad and GRAP pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ruboxistaurin for the Treatment of Diabetic Peripheral Neuropathy: A Systematic Review of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
An In-depth Technical Guide to Ruboxistaurin: Molecular Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruboxistaurin (mesylate salt, proposed brand name Arxxant™) is a synthetic, macrocyclic bisindolylmaleimide that has been extensively investigated for its therapeutic potential in managing the microvascular complications of diabetes mellitus, particularly diabetic retinopathy.[1][2] As a potent and selective inhibitor of the protein kinase C beta (PKCβ) isoform, ruboxistaurin targets a key enzyme implicated in the pathogenesis of vascular damage induced by hyperglycemia.[2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical and pharmacokinetic properties, mechanism of action, and key experimental findings related to ruboxistaurin.
Molecular Structure and Physicochemical Properties
Ruboxistaurin belongs to the bisindolylmaleimide class of compounds.[2] Its chemical formula is C28H28N4O3, with a molar mass of 468.55 g/mol .[4][5] The structure of ruboxistaurin is presented below.
Table 1: Physicochemical Properties of Ruboxistaurin
| Property | Value | Source |
| Molecular Formula | C28H28N4O3 | [4][5] |
| Molar Mass | 468.55 g/mol | [4][5] |
| IUPAC Name | (9S)-9-[(Dimethylamino)methyl]-6,7,10,11-tetrahydro-9H,18H-5,21:12,17-di(metheno)dibenzo[e,k]pyrrolo[3,4-h][6][7][8]oxadiazacyclohexadecine-18,20-dione | [4] |
| CAS Number | 169939-94-0 | [4] |
| Appearance | Brown to reddish-brown solid | [5] |
| Solubility | DMSO: 50 mg/mL (106.71 mM) | [3] |
| Water Solubility (Predicted) | 0.0475 mg/mL | [9] |
| logP (Predicted) | 2.98 - 3.66 | [9] |
| pKa (Strongest Acidic) | 9.76 | [9] |
| pKa (Strongest Basic) | 8.75 | [9] |
Pharmacokinetic Properties
Ruboxistaurin is orally bioavailable and is metabolized primarily via the cytochrome P450 3A4 (CYP3A4) enzyme system.[10] Its major metabolite, N-desmethyl ruboxistaurin, is equipotent to the parent compound.[10]
Table 2: Pharmacokinetic Parameters of Ruboxistaurin in Humans
| Parameter | Value | Source |
| Absorption | Orally bioavailable | [2] |
| Metabolism | Primarily by CYP3A4 to an active metabolite (N-desmethyl ruboxistaurin) | [10] |
| Elimination | Primarily in feces (~83%), with a minor renal pathway (~4%) | [10] |
| Recovery of Radioactive Dose | ~87% | [10] |
Mechanism of Action and Signaling Pathways
Hyperglycemia, a hallmark of diabetes, leads to an increase in the intracellular synthesis of diacylglycerol (DAG), a key activator of PKC.[11] The subsequent overactivation of PKC, particularly the β isoform, is a pivotal event in the cascade leading to diabetic microvascular complications.
Activated PKCβ contributes to:
-
Increased vascular permeability
-
Alterations in blood flow
-
Endothelial cell dysfunction
-
Capillary occlusion
-
Pathological angiogenesis
Ruboxistaurin is a selective inhibitor of PKCβI and PKCβII isoforms.[3] By competitively and reversibly inhibiting ATP binding to the catalytic domain of PKCβ, ruboxistaurin prevents the phosphorylation of downstream target proteins, thereby mitigating the detrimental effects of hyperglycemia on the vasculature.
One of the critical downstream pathways affected by PKCβ activation in diabetic retinopathy is the vascular endothelial growth factor (VEGF) signaling cascade.[1][12] VEGF is a potent promoter of angiogenesis and increased vascular permeability, both of which are central to the pathology of diabetic retinopathy.[1][12]
Figure 1: Simplified signaling pathway illustrating the role of PKCβ in diabetic retinopathy and the inhibitory action of ruboxistaurin.
In Vitro and In Vivo Efficacy
Ruboxistaurin has demonstrated efficacy in various preclinical models. It inhibits the proliferation and migration of human umbilical vein endothelial cells (HUVECs) induced by VEGF.[13] Furthermore, ruboxistaurin has been shown to suppress the VEGF-induced phosphorylation of downstream signaling molecules such as ERK1/2 and Akt.[13] In animal models of oxygen-induced retinopathy, ruboxistaurin significantly reduced pathological neovascularization.[13]
Table 3: In Vitro Inhibitory Activity of Ruboxistaurin against PKC Isoforms
| PKC Isoform | IC50 (nM) |
| PKCβI | 4.7 |
| PKCβII | 5.9 |
| PKCα | 360 |
| PKCγ | 300 |
| PKCδ | 250 |
| PKCη | 52 |
| PKCζ | >100,000 |
| Source:[3] |
Experimental Protocols
In Vitro PKCβ Inhibition Assay (Illustrative Workflow)
The inhibitory activity of ruboxistaurin on PKCβ is typically assessed using a kinase assay. The following is a generalized workflow for such an experiment.
Figure 2: A generalized workflow for determining the in vitro inhibitory activity of ruboxistaurin against PKCβ.
Clinical Trial Methodologies
Ruboxistaurin has been evaluated in several large-scale, multicenter, randomized, double-masked, placebo-controlled clinical trials for diabetic retinopathy. The general methodology of these trials is outlined below.
Key Clinical Trials:
-
PKC-DRS (Protein Kinase C-Diabetic Retinopathy Study): This study evaluated the effect of different doses of ruboxistaurin (8, 16, or 32 mg/day) on the progression of diabetic retinopathy over 36-46 months.[8][14]
-
PKC-DRS2 (Protein Kinase C-Diabetic Retinopathy Study 2): This trial assessed the efficacy of 32 mg/day of ruboxistaurin in reducing the risk of sustained moderate vision loss in patients with moderately severe to very severe nonproliferative diabetic retinopathy.[14][15]
-
PKC-DMES (Protein Kinase C-Diabetic Macular Edema Study): This study investigated the safety and efficacy of ruboxistaurin (4, 16, or 32 mg/day) in patients with diabetic macular edema over 30 months.[16]
General Clinical Trial Protocol:
-
Patient Population: Patients with type 1 or type 2 diabetes and specific levels of diabetic retinopathy severity as defined by the Early Treatment Diabetic Retinopathy Study (ETDRS) criteria.[8][15][16]
-
Intervention: Oral administration of ruboxistaurin at specified daily doses or a matching placebo.[11][15][16]
-
Primary Outcome Measures:
-
Assessments: Regular ophthalmologic examinations, including visual acuity testing, fundus photography, and assessment of macular edema.[11][15]
Table 4: Summary of Key Ruboxistaurin Clinical Trials in Diabetic Retinopathy
| Trial | Patient Population | Intervention | Duration | Primary Outcome | Key Findings |
| PKC-DRS | Moderately severe to very severe nonproliferative diabetic retinopathy | Ruboxistaurin (8, 16, or 32 mg/day) vs. Placebo | 36-46 months | Progression of diabetic retinopathy | No significant effect on retinopathy progression, but a trend towards reduced visual loss at 32 mg/day.[8][14] |
| PKC-DRS2 | Moderately severe to very severe nonproliferative diabetic retinopathy | Ruboxistaurin (32 mg/day) vs. Placebo | 36 months | Sustained moderate visual loss | 40% risk reduction in sustained moderate visual loss with ruboxistaurin.[14][15] |
| PKC-DMES | Diabetic macular edema | Ruboxistaurin (4, 16, or 32 mg/day) vs. Placebo | 30 months | Progression to sight-threatening DME or application of focal/grid photocoagulation | Did not meet the primary endpoint, but suggested a delay in the progression of DME to a sight-threatening stage.[16] |
Conclusion
Ruboxistaurin is a well-characterized, selective inhibitor of PKCβ with a clear mechanism of action targeting a key pathway in the pathogenesis of diabetic microvascular complications. Extensive preclinical and clinical research has demonstrated its potential to mitigate the vascular damage associated with chronic hyperglycemia, particularly in the context of diabetic retinopathy. While it has not yet received regulatory approval for clinical use, the comprehensive data gathered on its molecular properties, pharmacokinetics, and biological effects provide a solid foundation for its use as a research tool and for the future development of PKC inhibitors for diabetic complications. This technical guide serves as a valuable resource for scientists and researchers in the fields of drug discovery, ophthalmology, and diabetes research.
References
- 1. Diabetic Retinopathy and VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruboxistaurin: LY 333531 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Ruboxistaurin | C28H28N4O3 | CID 153999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. RUBOXISTAURIN MESYLATE | 169939-94-0 [chemicalbook.com]
- 6. VEGF in Diabetic Retinopathy and Age-Related Macular Degeneration [mdpi.com]
- 7. Diabetic Retinopathy and VEGF [openophthalmologyjournal.com]
- 8. Ruboxistaurin on Visual Loss and Diabetic Retinopathy [medscape.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Disposition of [14C]ruboxistaurin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. VEGF promotes diabetic retinopathy by upregulating the PKC/ET/NF-κB/ICAM-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ruboxistaurin, a PKCbeta inhibitor, inhibits retinal neovascularization via suppression of phosphorylation of ERK1/2 and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Effect of ruboxistaurin on visual loss in patients with diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of ruboxistaurin in patients with diabetic macular edema: thirty-month results of the randomized PKC-DMES clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Ruboxistaurin: A Selective Inhibitor of Protein Kinase C Beta I and II for Diabetic Microvascular Complications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ruboxistaurin (LY333531) is a potent and selective inhibitor of protein kinase C (PKC) beta isoforms, specifically PKCβI and PKCβII.[1] Overactivation of the PKC pathway, particularly the beta isoforms, is a critical mechanism implicated in the pathogenesis of diabetic microvascular complications, including retinopathy, nephropathy, and neuropathy.[2][3] Persistent hyperglycemia leads to an increase in diacylglycerol (DAG), a key activator of conventional PKC isoforms like PKCβ.[4] This sustained activation triggers a cascade of downstream signaling events that contribute to endothelial dysfunction, increased vascular permeability, inflammation, and neovascularization, which are hallmarks of diabetic microvascular damage.[2][4] This technical guide provides a comprehensive overview of ruboxistaurin, its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.
Mechanism of Action
Ruboxistaurin is a macrocyclic bisindolylmaleimide that acts as an ATP-competitive inhibitor of PKCβI and PKCβII.[1] By binding to the ATP-binding site in the catalytic domain of these isoforms, ruboxistaurin prevents the phosphorylation of downstream substrates, thereby mitigating the pathological consequences of their overactivation in a hyperglycemic environment. Its high selectivity for the PKC beta isoforms minimizes off-target effects, a desirable characteristic for therapeutic agents.[1]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Ruboxistaurin Against PKC Isoforms
| PKC Isoform | IC50 (nM) |
| PKCβI | 4.7[1] |
| PKCβII | 5.9[1] |
Table 2: Summary of Key Clinical Trials of Ruboxistaurin in Diabetic Retinopathy
| Trial | Phase | Indication | N | Treatment | Duration | Key Efficacy Outcomes | Key Safety Outcomes |
| PKC-DRS | III | Moderately severe to very severe nonproliferative diabetic retinopathy (NPDR) | 252 | Ruboxistaurin (8, 16, or 32 mg/day) vs. Placebo | 36-46 months | 32 mg/day ruboxistaurin was associated with a delayed occurrence of moderate visual loss (MVL) (P = 0.038).[5] Reduced risk of MVL in multivariable analysis (hazard ratio 0.37, P = 0.012).[5] No significant effect on the progression of diabetic retinopathy.[5] | Well tolerated with no significant adverse effects.[5] |
| PKC-DRS2 | III | Moderately severe to very severe NPDR | 685 | Ruboxistaurin (32 mg/day) vs. Placebo | 36 months | Reduced the occurrence of sustained moderate visual loss (≥15-letter loss) by 40% (5.5% vs. 9.1%, P = 0.034).[6] Mean baseline-to-endpoint change in visual acuity was -0.8 letters for ruboxistaurin vs. -2.6 letters for placebo (P = 0.012).[6] | Not detailed in the provided search results. |
| PKC-DMES | III | Diabetic Macular Edema (DME) | 686 | Ruboxistaurin (4, 16, or 32 mg/day) vs. Placebo | 30 months | Did not significantly delay the progression to the primary outcome (sight-threatening DME or focal/grid photocoagulation).[7] A secondary analysis showed that 32 mg/day reduced progression to sight-threatening DME alone (hazard ratio 0.66, P = 0.02).[7] | Well tolerated.[7] |
Table 3: Summary of a Key Clinical Trial of Ruboxistaurin in Diabetic Peripheral Neuropathy
| Trial | Phase | N | Treatment | Duration | Key Efficacy Outcomes | Key Safety Outcomes |
| Multinational, Randomized, Double-Blind, Placebo-Controlled Trial | II | 205 | Ruboxistaurin (32 mg/day or 64 mg/day) vs. Placebo | 1 year | No treatment differences were observed for the primary endpoint (change in vibration detection threshold).[8] In patients with significant baseline symptoms, the 64 mg/day dose showed a reduction in the Neuropathy Total Symptom Score-6 (NTSS-6) at 12 months (P = 0.015 vs. placebo).[8] | Not detailed in the provided search results. |
Mandatory Visualization
Caption: PKC beta signaling pathway in diabetic complications.
Caption: Mechanism of action of ruboxistaurin.
Caption: Experimental workflow for assessing retinal vascular permeability.
Experimental Protocols
PKC Kinase Activity Assay
This protocol is a general guideline for determining the in vitro inhibitory activity of ruboxistaurin on PKCβ isoforms.
Materials:
-
Recombinant human PKCβI or PKCβII enzyme
-
PKC substrate (e.g., neurogranin, myelin basic protein, or a synthetic peptide)
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphatidylserine and diacylglycerol vesicles
-
Ruboxistaurin at various concentrations
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mixture by combining the kinase buffer, PKC substrate, and lipid vesicles.
-
Add varying concentrations of ruboxistaurin or vehicle (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding the PKCβ enzyme and a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition at each ruboxistaurin concentration and determine the IC50 value.
Cell-Based Assays: Human Umbilical Vein Endothelial Cells (HUVECs)
Cell Culture:
-
Culture HUVECs in endothelial cell growth medium supplemented with growth factors and fetal bovine serum.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
Proliferation Assay (MTT Assay):
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 24 hours.
-
Treat the cells with various concentrations of ruboxistaurin in the presence or absence of a pro-proliferative stimulus (e.g., VEGF) for a specified period (e.g., 24-72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is proportional to the absorbance.
Migration Assay (Wound Healing Assay):
-
Grow HUVECs to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells to remove debris.
-
Treat the cells with various concentrations of ruboxistaurin in the presence of a migratory stimulus (e.g., VEGF).
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Measure the area of the wound at each time point and calculate the percentage of wound closure.
In Vivo Model: Streptozotocin-Induced Diabetic Retinopathy in Rodents
Induction of Diabetes:
-
Administer a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer to adult rodents (rats or mice).
-
Monitor blood glucose levels regularly. Animals with blood glucose levels consistently above a predetermined threshold (e.g., 250-300 mg/dL) are considered diabetic.
Ruboxistaurin Treatment:
-
Begin daily oral administration of ruboxistaurin or vehicle to diabetic animals.
Assessment of Retinal Vascular Permeability (Evans Blue Assay):
-
After a specified duration of diabetes and treatment, anesthetize the animals.
-
Inject Evans blue dye intravenously. The dye binds to serum albumin.
-
Allow the dye to circulate for a defined period (e.g., 2 hours).
-
Perfuse the animals with a saline solution to remove the dye from the circulation.
-
Enucleate the eyes and dissect the retinas.
-
Extract the Evans blue dye from the retinas using a solvent like formamide.
-
Quantify the amount of extravasated dye by measuring the absorbance of the formamide extract at approximately 620 nm using a spectrophotometer.
-
Normalize the dye concentration to the retinal weight.
Conclusion
Ruboxistaurin has demonstrated significant potential as a selective inhibitor of PKCβI and PKCβII for the management of diabetic microvascular complications, particularly diabetic retinopathy. Its targeted mechanism of action and favorable safety profile in clinical trials make it a subject of continued interest in the field. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the therapeutic utility of ruboxistaurin and other PKC inhibitors in the context of diabetes and related vascular pathologies. While clinical trials have shown some promising results, particularly in reducing vision loss, further research is warranted to fully establish its role in clinical practice.
References
- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. scispace.com [scispace.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. The effect of ruboxistaurin on visual loss in patients with moderately severe to very severe nonproliferative diabetic retinopathy: initial results of the Protein Kinase C beta Inhibitor Diabetic Retinopathy Study (PKC-DRS) multicenter randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Effect of ruboxistaurin in patients with diabetic macular edema: thirty-month results of the randomized PKC-DMES clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
early-stage research on ruboxistaurin for diabetic nephropathy
An In-Depth Technical Guide to the Early-Stage Research of Ruboxistaurin for Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy, a leading cause of end-stage renal disease, is a serious microvascular complication of diabetes mellitus.[1][2] Its pathogenesis is complex, involving metabolic and hemodynamic factors that incite glomerular hyperfiltration, inflammation, and fibrosis, ultimately leading to a progressive decline in renal function.[3] A key signaling pathway implicated in the development of diabetic vascular complications is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases.[4] Specifically, the β-isoform of PKC (PKC-β) is preferentially activated in vascular tissues in response to hyperglycemia.[4][5]
Ruboxistaurin (RBX), or LY333531, is a selective, orally active inhibitor of PKC-β.[1][5] Developed by Eli Lilly, it was investigated as a potential therapeutic agent to mitigate various diabetic microvascular complications, including nephropathy, retinopathy, and neuropathy, by targeting this critical pathogenic pathway.[6][7] This guide provides a detailed overview of the core preclinical and early-stage clinical research on ruboxistaurin for the treatment of diabetic nephropathy.
Core Mechanism of Action: PKC-β Inhibition
In diabetic states, chronic hyperglycemia leads to an increased de novo synthesis of diacylglycerol (DAG), a primary physiological activator of PKC.[8] This sustained activation of PKC, particularly the PKC-β isoform in renal cells, triggers a cascade of downstream events that contribute to the pathology of diabetic nephropathy. These events include:
-
Increased Vascular Permeability: PKC-β activation can lead to the phosphorylation of proteins that regulate endothelial cell junctions, increasing vascular permeability and contributing to albuminuria.[4]
-
Glomerular Hyperfiltration and Endothelial Dysfunction: The pathway is linked to altered renal hemodynamics, including the normalization of glomerular hyperfiltration.[5]
-
Expression of Profibrotic Factors: Activated PKC-β upregulates the expression of profibrotic molecules such as Transforming Growth Factor-beta 1 (TGF-β1).[9][10] This promotes the accumulation of extracellular matrix proteins like fibronectin and collagen, leading to mesangial expansion and glomerulosclerosis.[4][10]
-
Inflammatory Responses: The pathway is involved in promoting inflammatory responses within the kidney, further contributing to tissue damage.
Ruboxistaurin specifically inhibits PKC-β1 and PKC-β2 isoforms, thereby blocking these downstream pathological processes.[4] By preventing the phosphorylation of target substrates, ruboxistaurin aims to ameliorate the hyperglycemia-induced renal damage.
Preclinical Research Findings
The potential of ruboxistaurin for treating diabetic nephropathy was first established in various animal models of both type 1 and type 2 diabetes.[5] These studies demonstrated that ruboxistaurin could prevent or reverse key functional and structural abnormalities of diabetic kidney disease.[4]
Data from Key Animal Studies
Preclinical investigations consistently showed that ruboxistaurin treatment led to significant improvements in renal parameters. In streptozotocin (STZ)-induced diabetic rats, Leprdb/Leprdb mice, and renin-transgenic diabetic rats, ruboxistaurin administration resulted in normalized glomerular hyperfiltration, reduced albuminuria, and attenuated mesangial expansion.[5] Furthermore, it was shown to decrease the expression of profibrotic factors like TGF-β1 and subsequent extracellular matrix protein production.[1][10]
| Animal Model | Key Findings with Ruboxistaurin Treatment | Reference |
| Streptozotocin (STZ)-induced diabetic rat | Normalized glomerular hyperfiltration, reduced albuminuria, attenuated mesangial expansion, decreased TGF-β1 levels. | [1][5] |
| Leprdb/Leprdb mouse (Type 2 model) | Reduced albuminuria, prevented induction of profibrotic matrix proteins in glomeruli. | [1][5] |
| STZ-Ren 2 rat (hypertensive/diabetic model) | Reduced albuminuria, glomerulosclerosis, and tubulointerstitial fibrosis. | [1][5] |
Typical Preclinical Experimental Workflow
The general workflow for these animal studies involved inducing diabetes, followed by a treatment period with ruboxistaurin, and concluding with the assessment of various renal endpoints.
Early-Stage Clinical Research
Building on the promising preclinical data, the first clinical study to evaluate ruboxistaurin's effects on diabetic nephropathy in humans was a Phase II, multicenter, randomized, double-blind, placebo-controlled pilot trial.[5][11] This study was crucial in assessing the translation of the drug's effects from animal models to patients.
Phase II Pilot Study Design and Results
The study enrolled 123 individuals with type 2 diabetes and persistent albuminuria (macroalbuminuria) who were already receiving standard-of-care treatment with renin-angiotensin system (RAS) inhibitors (ACE inhibitors or ARBs).[5][11] Participants were randomized to receive either 32 mg/day of ruboxistaurin or a placebo for one year.[1][11] The primary endpoint was the change in the urinary albumin-to-creatinine ratio (ACR).[5]
The results of this pilot study were favorable.[5][12] After one year, the ruboxistaurin group showed a statistically significant reduction in albuminuria, an effect that was observed as early as one month into treatment.[5][13] Additionally, while the placebo group experienced a significant decline in estimated glomerular filtration rate (eGFR), the eGFR in the ruboxistaurin group remained stable.[5][14]
| Parameter | Ruboxistaurin Group (n≈62) | Placebo Group (n≈61) | p-value (within group) |
| Baseline ACR (mg/g) | 728 ± 424 | 800 ± 436 | - |
| Change in ACR at 1 Year | -24 ± 9% | -9 ± 11% | 0.020 (RBX) vs 0.430 (Placebo) |
| Baseline eGFR (ml/min/1.73m²) | 71 ± 26 | 69 ± 24 | - |
| Change in eGFR at 1 Year (ml/min/1.73m²) | -2.5 ± 1.9 | -4.8 ± 1.8 | 0.185 (RBX) vs 0.009 (Placebo) |
| (Data adapted from Tuttle et al., 2005)[5][11][14] |
Although the between-group differences for changes in ACR and eGFR did not reach statistical significance, the study was noted to be underpowered for these analyses.[5][13] Nevertheless, the findings suggested that ruboxistaurin could provide additional benefits to the established therapies for diabetic nephropathy.[5][11]
Clinical Trial Workflow (Phase II Pilot Study)
Detailed Experimental Protocols
Preclinical Protocol: STZ-Induced Diabetic Rat Model
This protocol is a representative summary based on methodologies used in preclinical studies of ruboxistaurin.[10][15]
-
Animal Model: Male Wistar or Sprague-Dawley rats are used.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 55-65 mg/kg body weight, dissolved in a citrate buffer. Control animals receive an injection of the buffer vehicle alone.
-
Confirmation of Diabetes: Hyperglycemia is confirmed 48-72 hours post-injection by measuring blood glucose levels. Rats with blood glucose >250 mg/dL are considered diabetic and included in the study.
-
Treatment Protocol:
-
Endpoint Measurements:
-
Urinary Albumin Excretion: Animals are placed in metabolic cages for 24-hour urine collection at baseline and specified intervals. Albumin concentration is measured by ELISA.
-
Renal Function: Blood samples are collected to measure serum creatinine and blood urea nitrogen (BUN).
-
Histopathology: At the end of the study, kidneys are harvested. One kidney is fixed in formalin for paraffin embedding, sectioning, and staining (e.g., H&E, PAS) to assess glomerular and tubular morphology, including mesangial expansion and glomerulosclerosis.
-
Molecular Analysis: The other kidney is snap-frozen for molecular analysis. RNA and protein are extracted from kidney tissue to measure the expression of key biomarkers (e.g., TGF-β1, Smad2, Smad3) via quantitative PCR (qPCR) and Western blot, respectively.[15]
-
Clinical Protocol: Phase II Pilot Study in Humans
This protocol is based on the published design of the key pilot study on ruboxistaurin for diabetic nephropathy.[5][11][14][16]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group pilot study.[11][14]
-
Patient Population (Inclusion Criteria):
-
Intervention:
-
Primary and Secondary Endpoints:
-
Primary Endpoint: The percentage change in urinary ACR from baseline to the 1-year endpoint.[5][11] First-morning void urine samples were collected for this measurement.
-
Secondary Endpoint: The rate of change in estimated Glomerular Filtration Rate (eGFR). eGFR was calculated using the four-component equation from the Modification of Diet in Renal Disease (MDRD) study.[11][14]
-
-
Assessments and Data Collection:
-
Efficacy measurements (ACR, serum creatinine for eGFR) were performed at baseline and at regular intervals throughout the 1-year study.
-
Safety assessments, including monitoring of adverse events and standard laboratory tests, were conducted at each visit.
-
Blood pressure and HbA1c were also monitored to ensure they remained stable and comparable between groups.[11]
-
Conclusion and Future Outlook
The provided a strong rationale for its potential as a targeted therapy. Preclinical studies robustly demonstrated its ability to ameliorate key pathological features of the disease in animal models.[2][5] These promising findings were supported by a pilot clinical trial in humans, which showed that ruboxistaurin significantly reduced albuminuria and stabilized eGFR over one year in patients already receiving standard care.[5][11]
Despite these encouraging initial results, further large-scale clinical development of ruboxistaurin for the specific indication of diabetic nephropathy did not proceed.[6][17] The manufacturer's focus subsequently shifted towards other diabetic complications, particularly diabetic retinopathy, for which the drug also showed benefits.[6][17] The early research, however, remains a valuable case study in targeting the PKC-β pathway and has contributed significantly to the understanding of the molecular mechanisms driving diabetic kidney disease.
References
- 1. globalrph.com [globalrph.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Frontiers | Signaling Pathways Involved in Diabetic Renal Fibrosis [frontiersin.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Ruboxistaurin: PKC-beta inhibition for complications of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ruboxistaurin: LY 333531 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. The effect of ruboxistaurin on nephropathy in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. medscape.com [medscape.com]
- 14. providence.elsevierpure.com [providence.elsevierpure.com]
- 15. Ruboxistaurin attenuates diabetic nephropathy via modulation of TGF-β1/Smad and GRAP pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. tandfonline.com [tandfonline.com]
Methodological & Application
Optimal Dosage of Ruboxistaurin in Rodent Models of Diabetes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage and administration of ruboxistaurin, a selective protein kinase C-β (PKC-β) inhibitor, in various rodent models of diabetic complications. This document includes a summary of effective dosages, detailed experimental protocols for inducing diabetes and assessing complications, and a description of the underlying signaling pathways.
Data Presentation: Efficacy of Ruboxistaurin in Rodent Models of Diabetic Complications
The following table summarizes the effective dosages of ruboxistaurin in different rodent models of diabetic complications, providing a clear comparison of the quantitative data from various studies.
| Diabetic Complication | Rodent Model | Ruboxistaurin Dosage | Duration of Treatment | Key Findings |
| Diabetic Cardiomyopathy | (mRen-2)27 transgenic rat (diabetic) | 20 mg/kg/day (oral) | 6 weeks | Preserved systolic and diastolic function, reduced collagen I deposition and cardiomyocyte hypertrophy.[1] |
| Diabetic Retinopathy | Streptozotocin (STZ)-induced diabetic rats | 0.1-10 mg/kg/day (oral) | 4 weeks | Attenuated the increase of leukocyte entrapment in the retinal microcirculation, improving retinal blood flow.[2] |
| Diabetic Nephropathy | STZ-induced diabetic rats | 10 mg/kg/day (oral) | 6 weeks | Significantly attenuated increases in serum creatinine, kidney/body weight ratio, and urinary albumin excretion.[3][4] |
| Diabetic Nephropathy | db/db mice (Type 2 diabetes model) | 1 and 10 mg/kg/day (oral) | Not specified | Significantly reduced PKC activity in renal glomeruli, normalized glomerular filtration rate (GFR) and filtration fraction.[2] |
| Diabetic Nephropathy | STZ-induced diabetic rats | 10 mg/kg/day (oral) | 8 weeks | Significantly reduced urinary albumin excretion.[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of ruboxistaurin in rodent models of diabetes.
Induction of Type 1 Diabetes Mellitus using Streptozotocin (STZ)
This protocol describes the induction of diabetes in rats using a single high dose of streptozotocin.
Materials:
-
Streptozotocin (STZ)
-
Cold sterile 0.1 M citrate buffer (pH 4.5)
-
Male Wistar or Sprague-Dawley rats (180-250 g)
-
Glucometer and glucose test strips
-
Insulin (optional, for long-term studies to reduce mortality)
-
10% sucrose solution
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals overnight (8-12 hours) with free access to water.
-
STZ Preparation: Immediately before use, dissolve STZ in cold, sterile 0.1 M citrate buffer (pH 4.5) to a final concentration that allows for the desired dosage administration in a reasonable volume (e.g., 1 mL/kg). STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15 minutes of preparation.
-
STZ Administration: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 55-65 mg/kg body weight.[3][4]
-
Post-Injection Care: To prevent initial STZ-induced hypoglycemia, replace drinking water with a 10% sucrose solution for the first 24-48 hours after injection.
-
Confirmation of Diabetes: Measure blood glucose levels from the tail vein 48-72 hours after STZ injection. Animals with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be included in the study.
-
Long-term Maintenance (optional): For long-term studies, small doses of long-acting insulin may be administered to prevent severe weight loss and mortality.
Administration of Ruboxistaurin via Oral Gavage
This protocol details the procedure for daily oral administration of ruboxistaurin to rodents.
Materials:
-
Ruboxistaurin
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Oral gavage needles (appropriate size for the rodent)
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of ruboxistaurin in the chosen vehicle at the desired concentration. Ensure the solution is well-mixed before each administration.
-
Animal Handling: Gently but firmly restrain the rodent. For rats, this can be done by holding the animal close to the body with one hand while securing the head and neck with the other.
-
Gavage Needle Insertion: Measure the gavage needle against the animal from the tip of the nose to the last rib to estimate the distance to the stomach. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is gently advanced.
-
Administration: Once the needle is in the correct position (no resistance should be felt), administer the prepared ruboxistaurin solution slowly and steadily.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the solution from the mouth or nose.
-
Frequency: Administer the dose once daily for the duration of the study as specified in the experimental design.
Assessment of Diabetic Nephropathy
This protocol outlines key methods for evaluating the progression of diabetic nephropathy in rodent models.
Materials:
-
Metabolic cages
-
Urine collection tubes
-
Blood collection tubes (e.g., heparinized or EDTA-coated)
-
Centrifuge
-
Assay kits for urinary albumin, serum creatinine, and blood urea nitrogen (BUN)
-
Histology supplies (formalin, paraffin, sectioning equipment, stains like PAS and Masson's trichrome)
Procedure:
-
Urine Collection and Analysis:
-
House individual animals in metabolic cages for 24-hour urine collection at specified time points.
-
Measure the total urine volume.
-
Centrifuge the urine to remove debris and store the supernatant at -80°C until analysis.
-
Measure urinary albumin concentration using an ELISA kit specific for the rodent species. Calculate the 24-hour urinary albumin excretion rate.
-
-
Blood Collection and Analysis:
-
Collect blood samples via tail vein, saphenous vein, or cardiac puncture at the end of the study.
-
Separate plasma or serum by centrifugation.
-
Measure serum creatinine and BUN levels using commercially available assay kits as indicators of renal function.
-
-
Kidney Histopathology:
-
At the end of the study, euthanize the animals and perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Excise the kidneys, weigh them, and fix them in 10% neutral buffered formalin.
-
Embed the kidneys in paraffin and cut 4-5 µm sections.
-
Perform Periodic acid-Schiff (PAS) staining to assess glomerular mesangial expansion and basement membrane thickening.
-
Use Masson's trichrome staining to evaluate tubulointerstitial fibrosis.
-
Signaling Pathways and Experimental Workflow
PKC-β Signaling Pathway in Diabetic Complications
Hyperglycemia is a key driver in the development of diabetic complications. One of the major pathways activated by high glucose levels is the diacylglycerol (DAG)-Protein Kinase C (PKC) pathway. In diabetes, the β-isoform of PKC is preferentially activated in vascular tissues like the retina, kidney, and heart.[5] Ruboxistaurin is a specific inhibitor of PKC-β.
Experimental Workflow for Evaluating Ruboxistaurin in a Rodent Model of Diabetic Nephropathy
The following diagram outlines a typical experimental workflow for investigating the efficacy of ruboxistaurin in a streptozotocin-induced diabetic rat model of nephropathy.
References
- 1. ndineuroscience.com [ndineuroscience.com]
- 2. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptozotocin‐Induced Diabetic Models in Mice and Rats | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. diabetesjournals.org [diabetesjournals.org]
Application Notes: Utilizing Ruboxistaurin for PKC Beta Inhibition in Human Glomerular Endothelial Cells
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Selective PKC Beta Inhibition with Ruboxistaurin and Endothelial Function in Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effects of GLP-1 on Glomerular Endothelium and Its Inhibition by PKCβ Activation in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The β-Specific Protein Kinase C Inhibitor Ruboxistaurin (LY333531) Suppresses Glucose-Induced Adhesion of Human Monocytes to Endothelial Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Activation of vascular protein kinase C-beta inhibits Akt-dependent endothelial nitric oxide synthase function in obesity-associated insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Effects on protein kinase C-beta inhibition on glomerular vascular endothelial growth factor expression and endothelial cells in advanced experimental diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Efficacy of Ruboxistaurin on Retinal Blood Flow: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of techniques to measure the efficacy of ruboxistaurin on retinal blood flow, a critical aspect in the clinical development of treatments for diabetic retinopathy. Ruboxistaurin, a selective inhibitor of protein kinase C beta (PKCβ), has been investigated for its potential to ameliorate diabetes-induced retinal hemodynamic abnormalities. This document details the underlying signaling pathway, presents quantitative data from clinical trials, and offers detailed protocols for key measurement techniques, including video fluorescein angiography, vitreous fluorometry, laser Doppler flowmetry, and optical coherence tomography angiography (OCTA).
Introduction
Diabetic retinopathy is a leading cause of vision loss globally, characterized by progressive damage to the blood vessels of the retina. Hyperglycemia, a hallmark of diabetes, activates the diacylglycerol (DAG)-protein kinase C (PKC) pathway, with the β-isoform (PKCβ) playing a pivotal role in the pathogenesis of diabetic microvascular complications. Activation of PKCβ contributes to increased retinal vascular permeability, altered blood flow, and neovascularization.
Ruboxistaurin (RBX) is an orally active, selective inhibitor of PKCβ that has been evaluated for its therapeutic potential in diabetic retinopathy. By targeting PKCβ, ruboxistaurin aims to mitigate the downstream effects of hyperglycemia on the retinal vasculature, thereby improving blood flow and reducing vision loss. Accurate and reliable measurement of its efficacy on retinal hemodynamics is crucial for evaluating its clinical utility.
Signaling Pathway of Ruboxistaurin
Ruboxistaurin's mechanism of action is centered on the inhibition of PKCβ. In diabetic individuals, elevated glucose levels lead to an increase in the de novo synthesis of diacylglycerol (DAG), a key activator of PKC. The subsequent activation of PKCβ triggers a cascade of downstream signaling events that contribute to the pathology of diabetic retinopathy. Ruboxistaurin competitively inhibits the ATP-binding site of PKCβ, thereby preventing the phosphorylation of its downstream targets and mitigating its detrimental effects on the retinal vasculature.
Quantitative Data on Ruboxistaurin Efficacy
Clinical studies have provided quantitative data on the effects of ruboxistaurin on retinal hemodynamics and vision loss. The following tables summarize key findings from these trials.
| Study Parameter | Placebo | Ruboxistaurin (8 mg/day) | Ruboxistaurin (16 mg/day) | Ruboxistaurin (32 mg/day) | P-value | Citation |
| Baseline Mean Retinal Circulation Time (RCT) (seconds) | 4.8 ± 0.9 | 5.1 ± 1.2 | 5.2 ± 1.0 | 5.0 ± 0.9 | NS | |
| Change in Mean RCT from Baseline (seconds) | +0.16 ± 0.80 | -0.03 ± 0.61 | -0.15 ± 0.82 | -0.68 ± 0.73 | 0.046 (32mg vs Placebo) | |
| Baseline-to-Endpoint Difference in RCT vs. Placebo (seconds) | - | -0.19 | -0.31 | -0.84 | 0.046 (32mg vs Placebo) |
Table 1: Effect of Ruboxistaurin on Mean Retinal Circulation Time (RCT) in Patients with Diabetes.
| Outcome | Placebo | Ruboxistaurin (32 mg/day) | Relative Risk Reduction | P-value | Citation |
| Sustained Moderate Vision Loss (SMVL) | 9.1% | 5.5% | 40% | 0.034 | |
| SMVL in patients with definite diabetic macular edema at baseline | 25% | 10% | 60% | 0.017 | |
| Initial Laser Treatment for Macular Edema | 35.6% | 26.7% | 25% | 0.008 | |
| ≥15-letter Visual Acuity Gain | 2.4% | 4.7% | - | 0.021 | |
| ≥15-letter Visual Acuity Loss | 11.4% | 7.4% | - | 0.012 |
Table 2: Effect of Ruboxistaurin on Vision Loss and Macular Edema.
Experimental Protocols
Accurate assessment of ruboxistaurin's effect on retinal blood flow requires standardized and rigorous experimental protocols. The following sections detail the methodologies for four key techniques.
Video Fluorescein Angiography (VFA) for Retinal Circulation Time (RCT) and Retinal Blood Flow (RBF)
VFA is a cornerstone technique for visualizing and quantifying retinal blood flow dynamics. It involves the injection of a fluorescent dye followed by high-speed imaging of the retinal vasculature.
Protocol:
-
Patient Preparation:
-
Obtain written informed consent from the patient.
-
Administer mydriatic eye drops (e.g., 1% tropicamide and 2.5% phenylephrine) to achieve maximal pupillary dilation.
-
Position the patient comfortably at the fundus camera.
-
-
Dye Injection and Image Acquisition:
-
Acquire baseline, red-free, and color fundus photographs.
-
Insert a cannula into an antecubital vein.
-
Inject a bolus of 5 mL of 10% sodium fluorescein, followed by a saline flush.
-
Begin video recording at a rate of 30 frames per second simultaneously with the injection.
-
Continue recording for at least 90 seconds to capture the complete arterial, capillary, and venous phases of dye transit.
-
-
Data Analysis to Determine Retinal Circulation Time (RCT):
-
Digitize the video angiogram for analysis.
-
Select a major temporal artery and the corresponding vein for analysis.
-
Measure the densitometric changes over time in the selected artery and vein to generate dye-dilution curves.
-
The Mean Retinal Circulation Time (RCT) is calculated as the time difference between the appearance of the dye in the artery and the vein.
-
-
Data Analysis to Determine Retinal Blood Flow (RBF):
-
Measure the diameter of the selected retinal vein from the digitized images.
-
Calculate the mean velocity of blood flow using the dye-dilution curves.
-
Retinal Blood Flow (RBF) is calculated using the formula: RBF = (π * (vessel diameter/2)²) * mean velocity.
-
Vitreous Fluorometry for Blood-Retinal Barrier Permeability
Vitreous fluorometry provides a quantitative measure of the breakdown of the blood-retinal barrier by measuring the leakage of fluorescein into the vitreous humor.
Protocol:
-
Patient Preparation and Dye Injection:
-
Follow the same patient preparation steps as for VFA.
-
Administer a controlled intravenous injection of sodium fluorescein (e.g., 14 mg/kg body weight).
-
-
Fluorescence Measurement:
-
At specified time points (e.g., 10, 20, 30, and 60 minutes post-injection), measure the concentration of fluorescein in the plasma from a blood sample.
-
At 60 minutes post-injection, use a specialized fluorophotometer to measure the fluorescence in the mid-vitreous.
-
-
Data Analysis:
-
The permeability of the blood-retinal barrier is calculated based on a mathematical model that incorporates the plasma and vitreous fluorescein concentrations over time.
-
A reduction in the calculated permeability coefficient after treatment with ruboxistaurin would indicate a positive therapeutic effect. In a study, a 30% reduction in retinal vascular leakage was observed after ruboxistaurin treatment in eyes with markedly elevated baseline leakage.
-
Laser Doppler Flowmetry (LDF)
LDF is a non-invasive technique that measures blood flow velocity in the retinal microcirculation by detecting the Doppler shift of laser light scattered by moving red blood cells.
Protocol:
-
Patient Preparation and Instrument Setup:
-
Dilate the pupil of the eye to be examined.
-
The patient is seated and positioned at the LDF instrument.
-
The operator aligns the low-power laser beam onto the specific retinal vessel of interest (artery or vein).
-
-
Measurement:
-
The instrument directs the laser beam onto the vessel and collects the backscattered light.
-
The Doppler frequency shift of the scattered light is analyzed to determine the velocity of the red blood cells.
-
Simultaneously, the diameter of the vessel at the measurement site is determined.
-
-
Data Analysis:
-
The instrument's software calculates the average blood velocity (V) in the vessel.
-
The volumetric blood flow (Q) is then calculated using the formula: Q = V * π * (D/2)², where D is the vessel diameter.
-
Measurements are typically repeated multiple times to ensure reproducibility.
-
Optical Coherence Tomography Angiography (OCTA)
OCTA is a non-invasive imaging modality that visualizes the retinal and choroidal microvasculature by detecting the motion of red blood cells. It can provide quantitative metrics such as vessel density.
Protocol:
-
Patient Preparation and Image Acquisition:
-
Pupil dilation is not strictly necessary but can improve image quality.
-
The patient is positioned at the OCTA device and instructed to fixate on a target.
-
High-speed, repeated B-scans are acquired at the same retinal location to generate a volumetric dataset.
-
-
Image Processing:
-
The OCTA software uses a decorrelation algorithm to detect motion between sequential B-scans, which corresponds to blood flow.
-
The software automatically segments the retinal layers, allowing for the visualization of the superficial and deep capillary plexuses.
-
-
Quantitative Analysis:
-
Vessel Density: The software can calculate the percentage of the analyzed area that is occupied by blood vessels. An increase in vessel density in response to ruboxistaurin could indicate improved perfusion.
-
Perfusion Maps: These maps provide a qualitative and quantitative assessment of blood flow distribution.
-
Foveal Avascular Zone (FAZ) Analysis: The area and circularity of the FAZ can be measured. Changes in these parameters may reflect alterations in macular perfusion.
-
Conclusion
The evaluation of ruboxistaurin's efficacy on retinal blood flow necessitates the use of precise and validated measurement techniques. Video fluorescein angiography, vitreous fluorometry, laser Doppler flowmetry, and optical coherence tomography angiography each offer unique insights into different aspects of retinal hemodynamics. The protocols outlined in these application notes provide a framework for researchers and clinicians to quantitatively assess the impact of ruboxistaurin and other novel therapies for diabetic retinopathy. The consistent application of these methods will contribute to a more thorough understanding of the therapeutic potential of PKCβ inhibition in the management of this sight-threatening disease.
Troubleshooting & Optimization
troubleshooting ruboxistaurin mesylate solubility issues in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ruboxistaurin mesylate. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What is the best solvent to dissolve this compound for in vitro experiments?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro studies is dimethyl sulfoxide (DMSO).[1][2] It is practically insoluble in water and ethanol. For optimal results, use fresh, high-purity DMSO, as moisture can affect solubility.
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer or medium is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤0.1%, to minimize solvent-induced toxicity and improve solubility. You may need to prepare a more concentrated primary stock solution in DMSO to achieve this.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer or medium. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Pre-warming the Medium: Gently warming your cell culture medium to 37°C before adding the DMSO stock can sometimes help maintain solubility.
-
Vortexing During Dilution: Add the DMSO stock dropwise to the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations of the compound that are prone to precipitation.
-
Solubility Testing: If precipitation persists, it is advisable to determine the empirical solubility limit of this compound in your specific cell culture medium. This can be done by preparing a series of dilutions and observing for any precipitate after a defined incubation period.
Q3: How should I prepare this compound for in vivo animal studies?
A3: Due to its low aqueous solubility, a specific formulation is often required for in vivo administration. A commonly used vehicle for oral administration involves a mixture of solvents. While specific concentrations may need to be optimized for your experimental needs, a general protocol is as follows:
-
First, dissolve the this compound in DMSO to create a concentrated stock solution.
-
Sequentially add co-solvents to this stock solution. A typical formulation involves a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
It is crucial to add each solvent one by one and ensure complete mixing at each step to maintain a homogenous suspension.
-
For in vivo experiments, it is always recommended to prepare the formulation fresh on the day of use.
Q4: What is the mechanism of action of this compound?
A4: Ruboxistaurin is a selective inhibitor of the protein kinase C beta (PKCβ) isoforms, specifically PKCβI and PKCβII.[4][5] In conditions of hyperglycemia, such as in diabetes, increased levels of diacylglycerol (DAG) lead to the activation of PKCβ. This activation is implicated in the pathogenesis of diabetic microvascular complications, including retinopathy, nephropathy, and neuropathy.[6][7][8][9][10] By inhibiting PKCβ, ruboxistaurin blocks the downstream signaling pathways that contribute to vascular dysfunction.[11]
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent system. The following table summarizes available quantitative data. Note the general lack of specific solubility data in common biological buffers, highlighting the need for empirical determination in your specific experimental setup.
| Solvent/Vehicle | Solubility | Notes |
| DMSO | 50 mg/mL | Sonication and warming to 60°C may be required. |
| Water | Insoluble | |
| Ethanol | Insoluble | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL | Forms a suspended solution suitable for in vivo use. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 564.68 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 5.65 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of high-purity DMSO to the vial.
-
Vortex thoroughly to dissolve the compound. If necessary, gentle warming (up to 60°C) and sonication can be applied to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol for Preparing a Working Solution for Cell Culture
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Ensure the final DMSO concentration in the medium is below 0.1% to avoid solvent toxicity.
-
Mix thoroughly by gentle inversion or pipetting before adding to your cell cultures.
-
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
Caption: A flowchart for troubleshooting solubility issues.
Simplified PKC-β Signaling Pathway and Inhibition by Ruboxistaurin
Caption: PKC-β pathway and ruboxistaurin's inhibitory action.
References
- 1. This compound | 169939-94-0 [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ruboxistaurin, a protein kinase C beta inhibitor, as an emerging treatment for diabetes microvascular complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ruboxistaurin | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. youtube.com [youtube.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Frontiers | Potential Role of Protein Kinase C in the Pathophysiology of Diabetes-Associated Atherosclerosis [frontiersin.org]
- 10. ahajournals.org [ahajournals.org]
- 11. scispace.com [scispace.com]
identifying and minimizing ruboxistaurin off-target effects
Welcome to the technical support center for researchers using ruboxistaurin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize potential off-target effects of ruboxistaurin in your experiments.
Troubleshooting Guides
Unexpected results in your experiments with ruboxistaurin may be due to its effects on unintended targets. This section provides guidance on identifying and mitigating these off-target effects.
Table 1: Troubleshooting Unexpected Phenotypes with Ruboxistaurin
| Observed Phenotype | Potential Off-Target Effect | Suggested Mitigation Strategy | Experimental Validation |
| Alterations in cell cycle progression or apoptosis, independent of known PKC-β pathways. | Inhibition of PIM1 kinase, a known off-target of ruboxistaurin, which is involved in cell survival and proliferation.[1] | - Use a structurally different PIM1 inhibitor as a control.- Perform siRNA-mediated knockdown of PIM1 to mimic the off-target effect.- Titrate ruboxistaurin to the lowest effective concentration for PKC-β inhibition. | - Western blot analysis for PIM1 downstream targets (e.g., p-BAD, p-p27).- Cell viability and apoptosis assays (e.g., MTT, Annexin V). |
| Changes in cellular metabolism not attributable to PKC-β signaling. | Potential inhibition of other metabolic kinases. | - Profile changes in the cellular phosphoproteome using mass spectrometry.- Use a more specific PKC-β inhibitor, if available, as a control. | - Seahorse XF analysis to measure cellular respiration and glycolysis.- Metabolomic profiling to identify altered metabolic pathways. |
| Unexpected changes in protein phosphorylation detected by mass spectrometry. | Broad kinase inhibitor activity at high concentrations. | - Perform a kinome-wide selectivity screen to identify other potential off-target kinases.- Lower the concentration of ruboxistaurin used in the experiment. | - In vitro kinase assays with candidate off-target kinases.- Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells.[2][3][4][5] |
| Agonist-independent activation or inhibition of a signaling pathway. | Interference with upstream signaling components. | - Use orthogonal methods to verify the effect, such as using a different PKC-β inhibitor or genetic approaches (e.g., CRISPR/Cas9 knockout of PKC-β). | - Western blot analysis of key signaling nodes in the pathway of interest.- Reporter assays to measure the activity of specific transcription factors. |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of ruboxistaurin?
A1: Ruboxistaurin is a potent and selective inhibitor of the beta isoform of Protein Kinase C (PKC-β).[6][7] It has two splice variants, PKC-βI and PKC-βII, both of which are inhibited by ruboxistaurin.
Q2: Does ruboxistaurin have any known off-target effects?
A2: Yes. While ruboxistaurin is highly selective for PKC-β, it has been shown to inhibit PIM1 kinase at higher concentrations.[1] It is possible that other, as yet unidentified, off-targets exist, especially when using the compound at concentrations significantly above its IC50 for PKC-β.
Q3: I am seeing a phenotype that I can't explain through PKC-β inhibition. What should I do?
A3: First, confirm that the observed phenotype is not due to experimental artifacts. If the phenotype is reproducible, consider the possibility of off-target effects. Refer to the Troubleshooting Guide (Table 1) for strategies to investigate and mitigate potential off-target effects. Using a structurally unrelated PKC-β inhibitor or genetic knockdown of PKC-β can help to confirm that the observed phenotype is independent of PKC-β inhibition.
Q4: How can I determine if ruboxistaurin is engaging with its intended target (PKC-β) in my cellular model?
A4: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[2][3][4][5] This method assesses the thermal stability of a protein upon ligand binding. An increase in the thermal stability of PKC-β in the presence of ruboxistaurin would confirm target engagement.
Q5: What is the recommended concentration of ruboxistaurin to use in cell culture experiments?
A5: The optimal concentration of ruboxistaurin will vary depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response curve to determine the minimal concentration required to achieve the desired level of PKC-β inhibition while minimizing the risk of off-target effects. As a starting point, concentrations in the range of 10-100 nM have been shown to be effective for PKC-β inhibition in various cell-based assays.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Off-Target Identification
This protocol is adapted from commercially available kinase profiling services and can be used to assess the inhibitory activity of ruboxistaurin against a panel of kinases.
Materials:
-
Recombinant kinases of interest
-
Kinase-specific peptide substrates
-
ATP (γ-32P-ATP for radiometric assay or cold ATP for non-radiometric assays)
-
Ruboxistaurin
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)
-
96-well plates
-
Phosphocellulose paper or other capture method for radiometric assays
-
Scintillation counter or plate reader for non-radiometric assays
Procedure:
-
Prepare a serial dilution of ruboxistaurin in kinase reaction buffer.
-
In a 96-well plate, add the recombinant kinase, its specific substrate, and the diluted ruboxistaurin.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each concentration of ruboxistaurin and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for performing a CETSA experiment to validate ruboxistaurin's engagement with PKC-β in cells.
Materials:
-
Cells of interest
-
Ruboxistaurin
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., PBS with 0.5% Triton X-100 and protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-PKC-β antibody
Procedure:
-
Treat cells with either ruboxistaurin or DMSO for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a cooling step at 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and analyze the protein concentration.
-
Analyze the levels of soluble PKC-β in each sample by Western blotting.
-
Plot the amount of soluble PKC-β as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the ruboxistaurin-treated samples indicates target engagement.
Visualizations
Caption: PKC-β Signaling Pathway and Ruboxistaurin Inhibition.
Caption: Experimental Workflow for Identifying Off-Target Effects.
References
- 1. pnas.org [pnas.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. annualreviews.org [annualreviews.org]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Selective PKC Beta Inhibition with Ruboxistaurin and Endothelial Function in Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ruboxistaurin and Related Kinase Inhibitors in Preclinical Research
Disclaimer: Publicly available, detailed preclinical toxicology data and specific adverse event frequencies for ruboxistaurin in animal models are limited. Therefore, this guide provides information on the common adverse events observed with the broader class of protein kinase C (PKC) and other kinase inhibitors in preclinical studies. The data and protocols presented are representative and intended to guide researchers on potential issues and experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of adverse events observed with kinase inhibitors in animal models?
A1: Based on preclinical studies of various kinase inhibitors, the most frequently reported adverse events fall into several categories: cardiovascular, gastrointestinal, hematological, and dermatological toxicities. Endocrine-related effects and embryotoxicity have also been observed.[1][2]
Q2: What specific cardiovascular adverse events should we monitor for in our animal studies?
A2: In animal models, particularly in dogs, kinase inhibitors have been associated with hemodynamic changes, including alterations in heart rate and blood pressure.[3] In some cases, more severe findings such as cardiovascular degeneration and necrosis have been reported.[3] Close monitoring of cardiovascular parameters is therefore crucial.
Q3: Are gastrointestinal issues common in animals treated with PKC inhibitors?
A3: Yes, gastrointestinal disturbances are a common finding in preclinical studies of kinase inhibitors. These can manifest as diarrhea, nausea, vomiting, decreased appetite, and subsequent weight loss.[1][4]
Q4: What should we look for in terms of hematological side effects?
A4: Kinase inhibitors can cause myelosuppression, leading to changes in blood cell counts.[2] Regular monitoring of complete blood counts (CBCs) is recommended to detect any significant alterations in red blood cells, white blood cells, and platelets.
Q5: Have there been any reproductive or developmental toxicity concerns with PKC inhibitors in animal models?
A5: Yes, a study on a specific PKC inhibitor demonstrated potent embryotoxic effects in mice, leading to malformations during neurulation.[5] This suggests that compounds in this class may pose a risk to embryonic and fetal development.
Troubleshooting Guides
Issue: We are observing a significant decrease in blood pressure in our canine study.
-
Question: What could be the cause and how should we proceed?
-
Answer: Some kinase inhibitors can induce hemodynamic changes, including hypotension.[3] It is crucial to:
-
Confirm the finding with repeated, consistent measurements.
-
Review your dosing regimen and consider if a dose reduction is warranted.
-
Correlate the hypotension with the timing of drug administration and plasma concentration levels if possible.
-
Consider incorporating additional cardiovascular monitoring, such as electrocardiography (ECG), to assess for any other cardiac effects.
-
Issue: Our rats are experiencing severe diarrhea and weight loss.
-
Question: What are the potential next steps to manage this?
-
Answer: Gastrointestinal toxicity is a known class effect of kinase inhibitors.[1][4] To manage this, you can:
-
Ensure animals have adequate hydration and nutritional support.
-
Evaluate the dose level and consider a dose reduction or temporary cessation of dosing to allow for recovery.
-
Perform a thorough gross and histopathological examination of the gastrointestinal tract at necropsy to determine the extent of any tissue damage.
-
Issue: We have noted a progressive decline in white blood cell counts in our long-term rodent study.
-
Question: How should we interpret and follow up on this finding?
-
Answer: This could be indicative of drug-induced myelosuppression.[2] It is important to:
-
Increase the frequency of blood sample collection for CBCs to closely monitor the trend.
-
Consider including bone marrow analysis at the terminal necropsy to assess for hypocellularity or other abnormalities.
-
Evaluate if the observed effect is dose-dependent and reversible upon cessation of treatment.
-
Data on Potential Adverse Events
The following table summarizes hypothetical quantitative data on the incidence of common adverse events for a representative kinase inhibitor in preclinical animal models. This is for illustrative purposes only, as specific data for ruboxistaurin is not publicly available.
| Adverse Event Class | Finding | Species | Incidence (%) at High Dose | Severity |
| Cardiovascular | Decreased Mean Arterial Pressure | Dog | 60% | Mild to Moderate |
| Increased Heart Rate | Dog | 45% | Mild | |
| Gastrointestinal | Diarrhea | Rat | 75% | Moderate to Severe |
| Decreased Food Consumption | Rat | 80% | Moderate | |
| Weight Loss (>10% of body weight) | Rat | 50% | Moderate | |
| Hematological | Neutropenia | Rat | 30% | Mild to Moderate |
| Anemia | Dog | 25% | Mild | |
| Dermatological | Skin Rash / Dermatitis | Rat | 40% | Mild |
Experimental Protocols
Representative Protocol: 28-Day Repeated-Dose Oral Toxicology Study in Rats
1. Objective: To assess the potential toxicity of a test kinase inhibitor when administered orally to Sprague-Dawley rats for 28 consecutive days.
2. Animal Model:
-
Species: Sprague-Dawley Rat
-
Age: 6-8 weeks at the start of dosing
-
Sex: Equal numbers of males and females
-
Housing: Housed in standard conditions with ad libitum access to food and water.
3. Experimental Design:
-
Groups: Four groups of 10 male and 10 female rats each.
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: Low dose
-
Group 3: Mid dose
-
Group 4: High dose
-
-
Dose Administration: Once daily oral gavage.
-
Duration: 28 days.
4. Parameters Monitored:
-
Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity.
-
Body Weight: Recorded twice weekly.
-
Food Consumption: Measured weekly.
-
Ophthalmology: Examination prior to the start of the study and at termination.
-
Clinical Pathology: Blood samples collected at termination for hematology and clinical chemistry analysis. Urine samples collected for urinalysis.
-
Toxicokinetics: Satellite groups for blood sampling at various time points to determine drug exposure.
-
Gross Pathology: Full necropsy of all animals at the end of the study.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from the control and high-dose groups, and any target organs from the lower dose groups.
Visualizations
Caption: General Protein Kinase C (PKC) Signaling Pathway.
Caption: Typical Preclinical Toxicology Experimental Workflow.
References
- 1. Clinical uses and safety concerns of tyrosine kinase inhibitors with a focus on novel drugs: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase Inhibitors: Adverse Effects Related to the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dysmorphogenic effects of a specific protein kinase C inhibitor during neurulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Ruboxistaurin Dosage & Experimentation: A Technical Support Guide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using ruboxistaurin, a selective inhibitor of Protein Kinase C beta (PKCβ). The information is designed to help refine dosage, reduce experimental variability, and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ruboxistaurin and what is its primary mechanism of action?
Ruboxistaurin (also known as LY333531) is a potent and selective inhibitor of the β isoforms of Protein Kinase C (PKCβ1 and PKCβ2).[1][2] It functions as an ATP-competitive inhibitor, meaning it binds to the catalytic domain of PKCβ, preventing the phosphorylation of its downstream target proteins.[2][3] This selectivity is crucial as PKCβ activation is implicated in the pathogenesis of microvascular complications, particularly in the context of diabetes.[4][5][6]
Q2: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of ruboxistaurin is highly dependent on the cell type and the specific experimental conditions. Based on published studies, a common starting range is between 10 nM and 200 nM for in vitro cell culture experiments.[1][3] For example, concentrations of 10 nM and 400 nM have been shown to inhibit high-glucose-induced monocyte adhesion to endothelial cells.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: My experimental results with ruboxistaurin are inconsistent. What are the common causes of variability?
Experimental variability can arise from several factors related to compound handling and the experimental setup:
-
Solvent Quality: Ruboxistaurin is typically dissolved in dimethyl sulfoxide (DMSO). It is critical to use fresh, high-quality, anhydrous DMSO, as moisture-absorbing DMSO can lead to reduced solubility and inconsistent final concentrations.[1]
-
Stock Solution Storage: Prepare concentrated stock solutions in DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solution Preparation: Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer. Some protocols for in vivo use recommend a vehicle of PEG300, Tween80, and water, which should be used immediately after preparation for best results.[1]
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and serum concentration in the media can influence PKCβ expression and activation, thereby affecting the cellular response to ruboxistaurin. Standardizing these conditions is essential.
-
Assay Timing: The duration of ruboxistaurin incubation should be optimized. Short-term effects on signaling pathways may differ from long-term effects on gene expression or cell viability.
Data Summary Tables
Table 1: Ruboxistaurin IC₅₀ Values for PKC Isoforms
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of ruboxistaurin for various PKC isoforms, highlighting its selectivity for PKCβ.
| PKC Isoform | IC₅₀ (nM) | Reference(s) |
| PKCβ1 | 4.7 | [1][2][3] |
| PKCβ2 | 5.9 | [1][2][3] |
| PKCη | 52 | [3] |
| PKCδ | 250 | [3] |
| PKCγ | 300 | [3] |
| PKCα | 360 | [3] |
| PKCζ | >100,000 | [3] |
Table 2: Example Concentrations of Ruboxistaurin in Research
This table provides a snapshot of dosages and concentrations used in various experimental models.
| Model Type | Application | Dosage/Concentration | Reference(s) |
| In Vitro | Human Umbilical Vein Endothelial Cells (HUVECs) | 200 nM | [1] |
| In Vitro | Human Renal Glomerular Endothelial Cells | 10 nM | [3] |
| In Vivo | Diabetic Rat Model (Retinal Blood Flow) | 0.1, 1.0, or 10.0 mg/kg (p.o.) | [3] |
| In Vivo | Diabetic Mice Model (Renal Injury) | 1 mg/kg (8 weeks) | [3] |
| Human Trial | Diabetic Retinopathy | 32 mg/day (oral) | [7][8] |
Troubleshooting & Experimental Protocols
Troubleshooting Guide: Inconsistent Inhibition of PKCβ Activity
| Issue | Potential Cause | Recommended Solution |
| Lower than expected inhibition | 1. Degraded Compound: Improper storage of stock solution. 2. Inaccurate Concentration: Use of old or hydrated DMSO for dissolution. 3. High Cell Confluency: Dense cell cultures may require higher inhibitor concentrations. | 1. Use a fresh aliquot of ruboxistaurin stock. 2. Prepare new stock solutions with fresh, anhydrous DMSO.[1] 3. Standardize cell seeding density and perform experiments at 70-80% confluency. |
| High variability between replicates | 1. Inconsistent Cell State: Variation in cell passage number or serum starvation times. 2. Pipetting Errors: Inaccurate dilution of the inhibitor. | 1. Use cells within a consistent, narrow passage range. Ensure complete and uniform serum starvation if required by the protocol. 2. Use calibrated pipettes and perform serial dilutions carefully. |
| No inhibition observed | 1. Inactive PKCβ Pathway: The experimental stimulus may not be activating PKCβ in your model. 2. Incorrect Assay: The readout may not be a direct or reliable measure of PKCβ activity. | 1. Confirm PKCβ activation with a positive control (e.g., Phorbol 12-myristate 13-acetate - PMA) and measure pathway activation via Western blot (see protocol below). 2. Measure the phosphorylation of a known downstream target of PKCβ or assess the translocation of PKCβ from the cytosol to the membrane.[4] |
Protocol: Determining Optimal Ruboxistaurin Concentration via Dose-Response Curve
This protocol outlines the steps to determine the effective concentration of ruboxistaurin for inhibiting PKCβ activation in a cell-based assay using Western blot analysis of a downstream target.
1. Cell Seeding and Treatment:
- Seed cells (e.g., HUVECs) in 6-well plates and grow to 70-80% confluency.
- Starve cells in low-serum media for 12 hours, if required, to reduce basal signaling.
- Prepare a series of ruboxistaurin dilutions in your cell culture medium (e.g., 0, 1, 5, 10, 50, 100, 200 nM).
- Pre-incubate the cells with the different concentrations of ruboxistaurin or vehicle (DMSO) control for 1-2 hours.
- Add your stimulus (e.g., high glucose, VEGF, or PMA) to all wells except the unstimulated control and incubate for the optimized duration (e.g., 30 minutes).
2. Protein Extraction:
- Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
- Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification and Western Blot:
- Determine the protein concentration of each sample using a BCA or Bradford assay.
- Normalize the protein concentrations for all samples.
- Perform SDS-PAGE and transfer proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.
- Incubate the membrane with a primary antibody against a phosphorylated downstream target of PKCβ (e.g., phospho-MARCKS, phospho-ERK1/2[9]) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip and re-probe the membrane for the total protein (e.g., total ERK1/2) and a loading control (e.g., β-actin or GAPDH).
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the phosphorylated protein signal to the total protein signal.
- Plot the normalized signal against the log of the ruboxistaurin concentration to generate a dose-response curve and determine the IC₅₀.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. The β-Specific Protein Kinase C Inhibitor Ruboxistaurin (LY333531) Suppresses Glucose-Induced Adhesion of Human Monocytes to Endothelial Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. The effect of ruboxistaurin on visual loss in patients with moderately severe to very severe nonproliferative diabetic retinopathy: initial results of the Protein Kinase C beta Inhibitor Diabetic Retinopathy Study (PKC-DRS) multicenter randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ruboxistaurin, a PKCbeta inhibitor, inhibits retinal neovascularization via suppression of phosphorylation of ERK1/2 and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Ruboxistaurin Research: A Guide to Interpreting Conflicting Study Outcomes
Technical Support Center
For researchers, scientists, and drug development professionals engaged in the study of ruboxistaurin, navigating the landscape of clinical trial data can present a complex challenge. Seemingly contradictory findings across various studies can obscure the therapeutic potential of this protein kinase C β (PKC-β) inhibitor. This guide provides a comprehensive resource to dissect and understand the conflicting results in ruboxistaurin research, offering detailed experimental protocols, comparative data analysis, and visual aids to clarify the intricate signaling pathways and study designs.
Frequently Asked Questions (FAQs)
Q1: Why do different clinical trials of ruboxistaurin for diabetic retinopathy show conflicting results?
A1: The divergent outcomes in ruboxistaurin clinical trials can be attributed to several factors, including differences in study design, patient populations, and primary endpoints. For instance, the PKC-DRS and PKC-DRS2 studies, while both Phase 3 trials, had different patient baseline characteristics.[1][2] The PKC-DRS2 trial enrolled patients with more severe nonproliferative diabetic retinopathy (NPDR) and demonstrated a statistically significant reduction in sustained moderate vision loss (SMVL), whereas other studies with different patient cohorts did not always meet their primary endpoints for preventing the progression of retinopathy.[3][4]
Q2: What is the established mechanism of action for ruboxistaurin?
A2: Ruboxistaurin is a selective inhibitor of the protein kinase C beta (PKC-β) isoform.[5] In diabetic states, hyperglycemia leads to the activation of PKC-β, which is implicated in the pathogenesis of microvascular complications like diabetic retinopathy.[5][6][7] PKC-β activation contributes to increased vascular permeability, altered blood flow, and angiogenesis.[6][7] By inhibiting PKC-β, ruboxistaurin aims to mitigate these pathological processes.[8][9]
Q3: Did ruboxistaurin show any consistent effects across the major clinical trials?
A3: Despite variability in primary outcomes, a recurring observation across several studies was a trend towards reducing the risk of vision loss.[1][10] A combined analysis of the MBDL and MBCU Phase 3 trials, for instance, suggested an approximate 50% reduction in the rate of SMVL, although the result was not statistically significant in the overall combined group, it did reach statistical significance in patients with at least two years of follow-up.[1] The PKC-DRS2 study also reported a 40% relative risk reduction for SMVL.[10]
Q4: Were there differences in the patient populations of the key ruboxistaurin studies?
A4: Yes, the patient populations varied, which likely contributed to the different outcomes. For example, the PKC-DRS2 study included patients with moderate to severe NPDR. In contrast, the MBDL and MBCU trials enrolled patients with a broader range of retinopathy severity.[1] The severity of diabetic macular edema (DME) at baseline also differed among studies, which has been shown to be a factor influencing the drug's effect on vision loss.[3][11]
Troubleshooting Guide: Interpreting Inconsistent Data
Issue: Discrepancy in the effect of ruboxistaurin on the progression of diabetic retinopathy.
Troubleshooting Steps:
-
Compare Primary Endpoints: Note that some studies, like the PKC-DRS, had the primary endpoint of delaying the progression of diabetic retinopathy, which was not met.[3][4] Other studies, such as PKC-DRS2, focused on the prevention of vision loss as the primary outcome and showed a positive effect.
-
Analyze Baseline Disease Severity: The effect of ruboxistaurin on vision loss appears to be more pronounced in patients with more severe baseline retinopathy and diabetic macular edema.[3]
-
Examine Duration of Follow-up: Longer follow-up periods in some analyses revealed a more significant treatment effect.[1]
Data Presentation: Summary of Key Clinical Trial Results
| Study Name | Phase | Number of Patients | Key Inclusion Criteria | Primary Endpoint | Outcome |
| PKC-DRS | 3 | 252 | Moderately severe to very severe NPDR | Progression of diabetic retinopathy | Did not meet primary endpoint, but showed a reduction in visual loss in a secondary analysis.[3][4] |
| PKC-DRS2 | 3 | 685 | Moderate to severe NPDR | Sustained moderate vision loss (SMVL) | 40% relative risk reduction in SMVL (5.5% in ruboxistaurin group vs. 9.1% in placebo group, P=0.034).[10] |
| MBDL & MBCU (Combined Analysis) | 3 | 1028 | ETDRS retinopathy level 20 to 53E | Sustained moderate vision loss (SMVL) | 2.3% SMVL in ruboxistaurin group vs. 4.4% in placebo group (P=0.069). For patients with ≥2 years of follow-up, 2.1% vs. 4.4% (P=0.045).[1] |
| PKC-DMES | 3 | 686 | Diabetic macular edema (DME) | Progression to sight-threatening DME or application of focal/grid photocoagulation | Did not significantly delay the primary outcome, but a secondary analysis suggested a delay in progression to sight-threatening DME.[12] |
Experimental Protocols
PKC-DRS2 Study Methodology
-
Study Design: A 36-month, multicenter, randomized, double-masked, placebo-controlled, phase 3 clinical trial.
-
Participants: 685 patients with moderate to severe nonproliferative diabetic retinopathy.
-
Intervention: Patients were randomized to receive either 32 mg/day of ruboxistaurin or a placebo.
-
Primary Outcome Measure: Sustained moderate vision loss (SMVL), defined as a loss of 15 or more letters on the ETDRS eye chart that was sustained for at least the final 6 months of the study.
-
Assessments: Ophthalmologic examinations were conducted at baseline and at 3-month intervals. Retinopathy status was assessed every 6 months using 7-field stereoscopic fundus photography.[10]
Mandatory Visualizations
Signaling Pathway of Ruboxistaurin's Action
Caption: Ruboxistaurin's mechanism of action in inhibiting the PKC-β pathway.
Experimental Workflow of a Phase 3 Clinical Trial
Caption: Generalized workflow of a randomized, placebo-controlled clinical trial.
Logical Relationship of Conflicting Findings
Caption: Factors contributing to the conflicting outcomes in ruboxistaurin studies.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Ruboxistaurin: LY 333531 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. Ruboxistaurin, a protein kinase C beta inhibitor, as an emerging treatment for diabetes microvascular complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Protein kinase C beta inhibition: A novel therapeutic strategy for diabetic microangiopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ruboxistaurin for the Treatment of Diabetic Peripheral Neuropathy: A Systematic Review of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Investigation of Pkcβ Inhibitors for the Treatment of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of ruboxistaurin on visual loss in patients with diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ruboxistaurin on Visual Loss and Diabetic Retinopathy [medscape.com]
- 12. Effect of ruboxistaurin in patients with diabetic macular edema: thirty-month results of the randomized PKC-DMES clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ruboxistaurin's Inhibitory Effect on PKC Beta Phosphorylation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ruboxistaurin's efficacy in inhibiting Protein Kinase C beta (PKCβ) phosphorylation against other notable PKC inhibitors. The following sections detail quantitative comparisons, in-depth experimental methodologies, and visual representations of the signaling pathways and experimental workflows involved.
Performance Comparison of PKC Beta Inhibitors
Ruboxistaurin (LY333531) is a potent and selective inhibitor of the PKCβ isoform.[1] Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is in the low nanomolar range, demonstrating strong binding and inhibition. This section compares the inhibitory potency of ruboxistaurin with other known PKC inhibitors.
| Inhibitor | Target(s) | IC50 / Ki | Selectivity Profile | Mechanism of Action |
| Ruboxistaurin (LY333531) | PKCβI, PKCβII | IC50: 4.7 nM (PKCβI), 5.9 nM (PKCβII) | Highly selective for PKCβ over other PKC isoforms (e.g., α, γ, δ, ε, ζ).[2] | ATP-competitive inhibitor.[1][3] |
| Enzastaurin (LY317615) | PKCβ | IC50: 6 nM | Selective for PKCβ with 6- to 20-fold selectivity over PKCα, PKCγ, and PKCε.[1][4] | ATP-competitive inhibitor.[1][5][6] |
| Go6976 | PKCα, PKCβ1 | IC50: 2.3 nM (PKCα), 6.2 nM (PKCβ1) | Potent inhibitor of calcium-dependent PKC isoforms.[7][8] | ATP-competitive inhibitor.[8] |
| Sotrastaurin (AEB071) | Pan-PKC inhibitor | Ki: 0.64 nM (PKCβ), 0.22 nM (PKCθ), 0.95 nM (PKCα) | Potent inhibitor of multiple PKC isoforms.[9] | ATP-competitive inhibitor. |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: PKC Beta Signaling Pathway in Diabetic Complications.
Caption: Workflow for Validating PKC Beta Inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
In Vitro PKC Beta Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of PKCβ and its inhibition by ruboxistaurin.
Materials:
-
Recombinant human PKCβI or PKCβII enzyme
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 10 µg/mL diacylglycerol)
-
Ruboxistaurin stock solution (in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, PKC substrate peptide, and the recombinant PKCβ enzyme.
-
Add varying concentrations of ruboxistaurin or vehicle (DMSO) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 15-30 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.
-
Calculate the percentage of inhibition at each ruboxistaurin concentration and determine the IC50 value.
Western Blot Analysis of PKC Beta Phosphorylation in Cultured Cells
This method assesses the effect of ruboxistaurin on PKCβ phosphorylation within a cellular context.
Materials:
-
Human endothelial cells (e.g., HUVECs)
-
Cell culture medium (with normal and high glucose concentrations)
-
Ruboxistaurin
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-PKCβ (e.g., targeting a specific phosphorylation site), anti-total-PKCβ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Culture endothelial cells to near confluence.
-
Expose cells to high glucose (e.g., 30 mM) to induce PKCβ activation, with or without pre-treatment with various concentrations of ruboxistaurin for 1-2 hours. A normal glucose (5.5 mM) control should be included.
-
After the treatment period, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PKCβ overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total PKCβ.
Conclusion
The experimental data robustly supports ruboxistaurin as a potent and highly selective inhibitor of PKCβ phosphorylation. Its low nanomolar IC50 values distinguish it as a more specific agent compared to broader-spectrum PKC inhibitors. The provided experimental protocols offer a foundation for further investigation and validation of its therapeutic potential in conditions driven by aberrant PKCβ signaling, such as diabetic microvascular complications.[3][10][11] The selective nature of ruboxistaurin may also contribute to a more favorable safety profile in clinical applications.[2][12]
References
- 1. mdpi.com [mdpi.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Ruboxistaurin for the Treatment of Diabetic Peripheral Neuropathy: A Systematic Review of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Enzastaurin - Wikipedia [en.wikipedia.org]
- 6. agscientific.com [agscientific.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Activation of Protein Kinase C Isoforms & Its Impact on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein kinase C beta inhibition: A novel therapeutic strategy for diabetic microangiopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
Ruboxistaurin vs. Placebo in Diabetic Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of ruboxistaurin and placebo in the context of diabetic complications. Ruboxistaurin, a selective inhibitor of protein kinase C beta (PKCβ), has been investigated for its potential to mitigate microvascular complications arising from diabetes mellitus. This document summarizes key findings from clinical trials, presents quantitative data in structured tables, details experimental protocols, and visualizes relevant biological pathways and study designs.
Mechanism of Action: The PKCβ Signaling Pathway
In hyperglycemic conditions, increased levels of diacylglycerol (DAG) lead to the activation of Protein Kinase C (PKC), particularly the β isoform.[1][2] This activation is implicated in the pathogenesis of diabetic microvascular complications by promoting vascular dysfunction.[3] Ruboxistaurin acts as a competitive inhibitor at the ATP-binding site of PKCβ, thereby preventing the phosphorylation of downstream substrates and mitigating the pathological effects.[1][4]
Caption: The PKCβ signaling pathway in diabetic complications and the inhibitory action of ruboxistaurin.
Efficacy in Diabetic Retinopathy
Clinical trials have evaluated the efficacy of ruboxistaurin in slowing the progression of diabetic retinopathy and reducing vision loss.
Key Experimental Protocol: PKC-DRS2 Study
The Protein Kinase C-Diabetic Retinopathy Study 2 (PKC-DRS2) was a pivotal phase 3 clinical trial.[5]
-
Study Design: A multi-center, randomized, double-masked, placebo-controlled trial.[5]
-
Participants: 685 patients with moderate to severe non-proliferative diabetic retinopathy.[5]
-
Intervention: Patients were randomized to receive either 32 mg/day of ruboxistaurin or a placebo.[5]
-
Duration: 36 months.[5]
-
Primary Endpoint: Sustained moderate vision loss (SMVL), defined as a loss of 3 or more lines on a standard eye chart for at least 6 months.[5]
Quantitative Data Summary: Diabetic Retinopathy
| Outcome Measure | Ruboxistaurin (32 mg/day) | Placebo | Relative Risk Reduction | P-value | Source |
| Sustained Moderate Vision Loss (SMVL) | 5.5% | 9.1% | 40% | 0.034 | [5] |
| Moderate Vision Loss (MVL) - PKC-DRS | Delayed Occurrence | - | - | 0.038 | [6][7] |
| SMVL in patients with DME at baseline | 10% | 25% | - | 0.017 | [6][7] |
| Combined Analysis of 2 Phase 3 Trials (SMVL) | 2.3% | 4.4% | ~50% | 0.069 | [8][9] |
Efficacy in Diabetic Peripheral Neuropathy
Ruboxistaurin has also been investigated for its effects on the symptoms and progression of diabetic peripheral neuropathy.
Key Experimental Protocol: 1-Year DPN Study
A multinational, randomized, double-blind, placebo-controlled, parallel-group trial assessed the effects of ruboxistaurin on nerve function and sensory symptoms.[10]
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group.[10]
-
Participants: 205 patients with diabetic peripheral neuropathy, identified by abnormal vibration detection threshold (VDT) and verified by neurologic examination and nerve electrophysiology.[10]
-
Intervention: Patients received either 32 mg/day or 64 mg/day of ruboxistaurin, or a placebo.[10]
-
Duration: 1 year.[10]
-
Primary Endpoint: Change in Vibration Detection Threshold (VDT).[10]
-
Secondary Endpoints: Neuropathy Total Symptom Score-6 (NTSS-6), neurologic examination, nerve conduction studies, and others.[10]
Caption: A generalized workflow for a randomized, placebo-controlled clinical trial.
Quantitative Data Summary: Diabetic Peripheral Neuropathy
A systematic review of six randomized controlled trials (RCTs) provided the following insights.[1][11][12]
| Outcome Measure | Findings | Source |
| Neurological Total Symptom Score (NTSS) | Four of six studies showed a significant difference favoring the ruboxistaurin group over placebo.[1][11][12] | [1][11][12] |
| Vibration Detection Threshold (VDT) | One study assessed VDT and found no significant difference between the ruboxistaurin and placebo groups.[1][11][12] | [1][11][12] |
| Quality of Life (QoL) | Two studies reported significant improvements in quality of life data.[1][11][12] | [1][11][12] |
| Skin Microvascular Blood Flow | Three out of four studies showed a significant increase in skin microvascular blood flow in the ruboxistaurin group compared to placebo.[1] | [1] |
Efficacy in Diabetic Nephropathy
The potential of ruboxistaurin to ameliorate diabetic kidney disease has been explored in pilot studies.
Key Experimental Protocol: 1-Year Nephropathy Study
A randomized, double-blind, placebo-controlled, multicenter pilot study was conducted to evaluate the effects of ruboxistaurin on diabetic nephropathy.[13][14][15]
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter pilot study.[13][14][15]
-
Participants: 123 individuals with type 2 diabetes and persistent albuminuria (albumin-to-creatinine ratio [ACR] 200-2,000 mg/g) despite therapy with renin-angiotensin system inhibitors.[13][14][15]
-
Intervention: 32 mg/day of ruboxistaurin or placebo.[13][14][15]
-
Primary Endpoint: Change in the albumin-to-creatinine ratio (ACR).[13][14][15]
Quantitative Data Summary: Diabetic Nephropathy
| Outcome Measure | Ruboxistaurin (32 mg/day) | Placebo | P-value (Within Group) | Source |
| Change in Urinary ACR after 1 year | -24% (significant decrease) | -9% (non-significant decrease) | 0.020 (Ruboxistaurin) / 0.430 (Placebo) | [13][14][15] |
| Change in eGFR after 1 year | -2.5 ml/min per 1.73 m² (not significant) | -4.8 ml/min per 1.73 m² (significant decline) | 0.185 (Ruboxistaurin) / 0.009 (Placebo) | [13][14][15] |
It is important to note that while within-group changes were significant for ruboxistaurin in reducing albuminuria and for placebo in eGFR decline, the between-group differences for changes in ACR and eGFR were not statistically significant in this pilot study.[13][14]
Safety and Tolerability
Across multiple studies, ruboxistaurin was generally well-tolerated.[6][10][16] In the PKC-DRS2 study, patient discontinuations due to adverse events were not statistically different between the treatment and placebo groups.[5] Similarly, in a systematic review of trials for diabetic peripheral neuropathy, none of the reported side effects were considered to be related to ruboxistaurin in the two studies that reported safety data.[1][11][12] Long-term studies evaluating kidney outcomes in patients from diabetic retinopathy trials found that kidney outcome rates did not differ between the ruboxistaurin and placebo groups.[17][18]
References
- 1. Ruboxistaurin for the Treatment of Diabetic Peripheral Neuropathy: A Systematic Review of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective PKC Beta Inhibition with Ruboxistaurin and Endothelial Function in Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Computational Investigation of Pkcβ Inhibitors for the Treatment of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruboxistaurin Reduced Vision Loss in Patients With Moderate to Severe Non-Proliferative Diabetic Retinopathy in a New Study | Eli Lilly and Company [investor.lilly.com]
- 6. Ruboxistaurin on Visual Loss and Diabetic Retinopathy [medscape.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Ruboxistaurin for the treatment of diabetic peripheral neuropathy: a systematic review of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effect of ruboxistaurin on nephropathy in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. providence.elsevierpure.com [providence.elsevierpure.com]
- 16. Effect of ruboxistaurin in patients with diabetic macular edema: thirty-month results of the randomized PKC-DMES clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. profiles.wustl.edu [profiles.wustl.edu]
- 18. Kidney outcomes in long-term studies of ruboxistaurin for diabetic eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Statistical Validation of Ruboxistaurin Clinical Trial Data
This guide provides a comparative analysis of the statistical methodologies employed to validate clinical trial data for ruboxistaurin, a selective inhibitor of protein kinase C beta (PKC-β). Developed for the treatment of diabetic microvascular complications such as retinopathy and neuropathy, the validation of ruboxistaurin's efficacy and safety relies on robust statistical frameworks. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at experimental protocols, data presentation, and the underlying signaling pathways.
Mechanism of Action: The PKC-β Signaling Pathway
In diabetic patients, hyperglycemia (high blood sugar) leads to an increase in intracellular diacylglycerol (DAG), a molecule that activates protein kinase C (PKC).[1][2][3] The β-isoform of PKC is preferentially activated in the vasculature of diabetic models and is implicated in the pathogenesis of microvascular complications by altering blood flow, increasing vascular permeability, and promoting inflammation.[2][4][5] Ruboxistaurin selectively inhibits PKC-β, thereby blocking these downstream pathological effects.[5]
Experimental Protocols for Clinical Validation
The validation of ruboxistaurin's efficacy has been pursued through rigorous, large-scale clinical trials. The methodologies outlined below are typical for a Phase III study investigating its effect on diabetic macular edema (DME), a major cause of vision loss in diabetic patients.[6][7]
Study Design: A multicenter, randomized, double-masked, placebo-controlled, parallel-group study is a standard approach.[7][8]
-
Participants: Patients with type 1 or 2 diabetes, specific levels of diabetic retinopathy severity, and visual acuity within a predefined range.[7]
-
Intervention: Oral administration of ruboxistaurin at varying doses (e.g., 4, 16, 32 mg/day) compared against a placebo.[7]
-
Duration: Treatment periods are typically long-term, often spanning 30 months or more, to adequately assess disease progression.[7]
-
Primary Outcome: A common primary endpoint is the time to the progression of DME to a sight-threatening state or the need for focal/grid laser photocoagulation.[7]
-
Secondary Outcomes: These may include changes in visual acuity, retinal blood flow, retinal circulation time, and the incidence of adverse events.[7][8]
Comparison of Statistical Validation Methods
The choice of statistical method is critical and is dictated by the type of data collected for each endpoint. Clinical trials for ruboxistaurin have employed a variety of statistical tests to ensure the validity of their findings.
| Statistical Method | Purpose / Use Case | Application in Ruboxistaurin Trials | Alternative / Comparable Methods |
| Cox Proportional Hazards Model | Analyzes time-to-event data; compares the risk of an event (e.g., disease progression) between groups over time. | Used to analyze the primary outcome of progression to sight-threatening DME, comparing ruboxistaurin to placebo.[7] | Kaplan-Meier analysis (for visualizing survival curves), Log-rank test (for comparing survival distributions). |
| Analysis of Covariance (ANCOVA) | Compares the means of a continuous variable between two or more groups while controlling for the effects of other variables (covariates). | Employed to analyze changes in continuous outcomes like retinal blood flow, adjusting for baseline measurements.[9] | Repeated Measures ANOVA (for longitudinal data with multiple time points). |
| Student's t-test / ANOVA | Compares the means of a continuous variable between two groups (t-test) or more than two groups (ANOVA). | Used to compare baseline characteristics and changes in laboratory parameters between treatment arms.[8][10] | Non-parametric equivalents like Mann-Whitney U test (for t-test) or Kruskal-Wallis test (for ANOVA) if data is not normally distributed.[8] |
| Chi-Square Test / Fisher's Exact Test | Assesses the association between two categorical variables. Fisher's exact test is used for small sample sizes. | Used for comparing the frequency of categorical outcomes, such as the incidence of adverse events, between placebo and ruboxistaurin groups.[9][11] | McNemar's test (for paired categorical data).[12] |
| Random-Effects Models | A type of ANOVA model used to characterize dose-response relationships when there is variability between subjects. | Utilized to assess if increasing doses of ruboxistaurin were associated with greater effects on retinal circulation time.[8] | Mixed-effects models. |
Detailed Statistical Methodologies
Primary Endpoint: Time-to-Event Analysis
For primary endpoints such as "time to progression of DME," survival analysis techniques are paramount.
-
Protocol:
-
Data Collection: Record the time from randomization until the event of interest (e.g., DME progression) or censoring (e.g., patient drops out, study ends) for each participant.
-
Hypothesis: The null hypothesis (H₀) is that there is no difference in the hazard of the event between the ruboxistaurin and placebo groups. The alternative hypothesis (H₁) is that a difference exists.
-
Analysis: A Cox proportional hazards model is fitted to the data. This model calculates a hazard ratio (HR).
-
Interpretation:
-
Hazard Ratio (HR): An HR of less than 1 indicates that the treatment group (ruboxistaurin) has a lower risk of experiencing the event compared to the control group. For example, an HR of 0.73 suggests a 27% reduction in the hazard of the event for the treatment group.[7]
-
P-value: A p-value below the significance level (typically <0.05) indicates that the observed difference is statistically significant and not likely due to chance.[7]
-
Confidence Interval (CI): The 95% CI for the HR provides a range of plausible values. If the CI does not include 1.0, the result is considered statistically significant.
-
-
Secondary Endpoint: Analysis of Continuous Variables
For secondary endpoints like retinal blood flow or changes in laboratory values, methods that compare means are used.
-
Protocol:
-
Data Collection: Measure the continuous variable at baseline and at one or more follow-up time points.
-
Assumption Check: Test data for normality (e.g., using the Kolmogorov-Smirnov test) and equality of variances (e.g., Levene's test). If assumptions are violated, non-parametric tests are used.[8]
-
Analysis: An ANCOVA is often used to compare the endpoint means across treatment groups, with the baseline measurement included as a covariate. This increases statistical power by accounting for individual differences at the start of the trial.
-
Interpretation: The model provides an adjusted mean for each group and a p-value to determine if the differences between these adjusted means are statistically significant.
-
Comparison with Alternative Therapeutic Approaches
Validating data for ruboxistaurin can be contrasted with the validation of other treatments for diabetic complications, which may target different mechanisms and utilize different endpoints.
| Feature | Ruboxistaurin (PKC-β Inhibitor) | Aldose Reductase Inhibitors (ARIs) |
| Primary Indication | Diabetic Retinopathy, Neuropathy[5][6] | Diabetic Neuropathy[5] |
| Mechanism | Blocks PKC-β activation downstream of hyperglycemia.[5] | Blocks the polyol pathway, another metabolic route affected by hyperglycemia.[5] |
| Typical Primary Endpoint | Time to disease progression (e.g., sight-threatening DME).[7] | Change in nerve conduction velocity or neurological impairment scores (NIS).[5] |
| Primary Statistical Method | Time-to-event analysis (e.g., Cox Proportional Hazards Model).[7] | Analysis of continuous change from baseline (e.g., ANCOVA, Mixed Models for Repeated Measures). |
This comparison highlights that the choice of statistical methodology is fundamentally linked to the drug's mechanism of action and the specific clinical outcome it is expected to influence. While both drug classes aim to treat diabetic complications, their different endpoints (a time-to-event outcome vs. a change in a continuous measure) necessitate distinct statistical validation approaches.
References
- 1. Protein kinase C activation and the development of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase C activation and the development of diabetic complications - ProQuest [proquest.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Ruboxistaurin for the Treatment of Diabetic Peripheral Neuropathy: A Systematic Review of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruboxistaurin: PKC-beta inhibition for complications of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of ruboxistaurin in patients with diabetic macular edema: thirty-month results of the randomized PKC-DMES clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Selective PKC Beta Inhibition with Ruboxistaurin and Endothelial Function in Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www.welcomehomevetsofnj.org - Statistical Methods In Clinical Trials [welcomehomevetsofnj.org]
- 11. blog.cloudbyz.com [blog.cloudbyz.com]
- 12. llri.in [llri.in]
cross-study comparison of ruboxistaurin for diabetic complications
A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of ruboxistaurin in treating diabetic retinopathy, nephropathy, and neuropathy, with a comparative look at alternative therapies.
Ruboxistaurin (RBX), a selective inhibitor of protein kinase C beta (PKC-β), has been extensively investigated as a potential therapeutic agent for the microvascular complications of diabetes. This guide provides a comprehensive cross-study comparison of ruboxistaurin's performance in clinical trials for diabetic retinopathy, nephropathy, and neuropathy. It includes a detailed examination of its mechanism of action, a summary of key quantitative data from pivotal studies, and a comparison with established alternative treatments.
Mechanism of Action: Targeting the PKC-β Pathway
Chronic hyperglycemia in diabetes leads to the activation of the diacylglycerol (DAG)-PKC pathway. The beta isoform of PKC, in particular, is implicated in the pathogenesis of microvascular damage. Its activation triggers a cascade of downstream signaling events that contribute to increased vascular permeability, inflammation, basement membrane thickening, and neovascularization, all of which are hallmarks of diabetic complications. Ruboxistaurin acts by competitively inhibiting the ATP-binding site of PKC-β, thereby blocking its activation and mitigating these downstream pathological effects.
Diabetic Retinopathy
Diabetic retinopathy is a leading cause of blindness in adults. Ruboxistaurin has been evaluated in several large-scale clinical trials for its potential to slow the progression of this complication.
Quantitative Data Summary
| Study | N | Treatment | Duration | Primary Endpoint | Key Findings |
| PKC-DRS | 252 | Placebo, RBX 8, 16, 32 mg/day | 36-46 months | Progression of diabetic retinopathy | No significant effect on retinopathy progression. 32 mg/day RBX was associated with a delayed occurrence of moderate visual loss (MVL) (p=0.038).[1][2] |
| PKC-DRS2 | 685 | Placebo, RBX 32 mg/day | 3 years | Sustained moderate visual loss (SMVL) | RBX reduced the risk of SMVL by 40% (9.1% in placebo vs. 5.5% in RBX group, p=0.034).[3] |
Experimental Protocols: PKC-DRS and PKC-DRS2
The Protein Kinase C β Inhibitor-Diabetic Retinopathy Studies (PKC-DRS and PKC-DRS2) were multicenter, randomized, double-masked, placebo-controlled trials.[1][2][3]
-
Patient Population: Patients with moderately severe to very severe nonproliferative diabetic retinopathy.[1]
-
Intervention: Oral administration of ruboxistaurin (32 mg/day in PKC-DRS2) or placebo.[3]
-
Primary Outcome Measures: The primary endpoint for PKC-DRS was the progression of diabetic retinopathy as assessed by fundus photography.[1][2] For PKC-DRS2, the primary endpoint was the occurrence of sustained moderate visual loss, defined as a loss of 15 or more letters on the Early Treatment Diabetic Retinopathy Study (ETDRS) chart that was sustained for at least 6 months.[3]
-
Assessment: Visual acuity was measured using ETDRS charts, and retinal status was evaluated through stereoscopic fundus photography at regular intervals.
Comparison with Alternatives
The current standard of care for proliferative diabetic retinopathy is panretinal photocoagulation (PRP) , a laser therapy that ablates peripheral retinal tissue to reduce oxygen demand and subsequent neovascularization.[4][5][6][7][8][9][10][11][12][13] More recently, intravitreal injections of anti-VEGF agents have become a first-line treatment, particularly for diabetic macular edema.[8]
| Treatment | Mechanism of Action | Efficacy | Administration |
| Ruboxistaurin | PKC-β inhibition, reducing vascular permeability and angiogenesis. | Reduces risk of visual loss but does not halt retinopathy progression.[1][3] | Oral, daily. |
| Panretinal Photocoagulation (PRP) | Destroys peripheral retinal tissue to decrease oxygen demand and VEGF production.[7] | Highly effective in causing regression of neovascularization and reducing severe vision loss.[13] | In-office laser procedure, often requiring multiple sessions.[9] |
| Anti-VEGF Therapy | Binds to and inhibits VEGF, reducing vascular permeability and neovascularization. | Highly effective in treating diabetic macular edema and can lead to regression of neovascularization.[8] | Intravitreal injection, typically administered monthly or bi-monthly. |
Diabetic Nephropathy
Diabetic nephropathy is a major cause of end-stage renal disease. Ruboxistaurin has shown potential in preclinical models, and its effects have been investigated in a pilot study in humans.[14]
Quantitative Data Summary
| Study | N | Treatment | Duration | Primary Endpoint | Key Findings |
| Tuttle et al. (2005) | 123 | Placebo, RBX 32 mg/day | 1 year | Change in albumin-to-creatinine ratio (ACR) | RBX group showed a significant decrease in ACR (-24%) compared to a non-significant change in the placebo group (-9%) (p=0.020 for RBX change from baseline). eGFR decline was less in the RBX group.[14][15] |
Experimental Protocol: Tuttle et al. (2005)
This was a randomized, double-blind, placebo-controlled, multicenter pilot study.[14]
-
Patient Population: Patients with type 2 diabetes and persistent albuminuria (ACR 200-2,000 mg/g) despite stable therapy with ACE inhibitors or ARBs.[14]
-
Intervention: Oral administration of ruboxistaurin (32 mg/day) or placebo for one year.[14]
-
Primary Outcome Measure: The primary endpoint was the change in the urinary albumin-to-creatinine ratio (ACR). The estimated glomerular filtration rate (eGFR) was also assessed.[14]
-
Assessment: Urine and blood samples were collected at baseline and at regular intervals throughout the study to measure ACR and serum creatinine for eGFR calculation.
Comparison with Alternatives
The cornerstone of treatment for diabetic nephropathy is the use of Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs) .[16][17][18][19][20][21][22][23][24] These medications reduce intraglomerular pressure and have been shown to slow the progression of nephropathy.[17]
| Treatment | Mechanism of Action | Efficacy | Administration |
| Ruboxistaurin | PKC-β inhibition, potentially reducing glomerular hyperfiltration and extracellular matrix deposition. | Pilot study showed a reduction in albuminuria.[14][15] | Oral, daily. |
| ACE Inhibitors/ARBs | Block the renin-angiotensin system, leading to vasodilation of the efferent arteriole and reduced glomerular pressure.[16][17][18][19][20] | Proven to slow the progression of diabetic nephropathy and reduce albuminuria.[17] | Oral, daily. |
Diabetic Neuropathy
Diabetic peripheral neuropathy is a common and often debilitating complication, characterized by pain and loss of sensation.
Quantitative Data Summary
| Study | N | Treatment | Duration | Primary Endpoint | Key Findings |
| MBBQ Study (Vinik et al., 2005) | 205 | Placebo, RBX 32 mg/day, RBX 64 mg/day | 1 year | Change in vibration detection threshold (VDT) | No significant difference in the primary endpoint. In a subgroup with less severe neuropathy, RBX 64 mg/day showed a significant reduction in the Neuropathy Total Symptom Score-6 (NTSS-6) (p=0.006 vs placebo).[25][26] |
Experimental Protocol: MBBQ Study
This was a multinational, randomized, Phase II, double-blind, placebo-controlled, parallel-group trial.[25][26]
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Ruboxistaurin: LY 333531 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Diabetic Retinopathy Guidelines: Guidelines Summary [emedicine.medscape.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Panretinal Photocoagulation: Practical Guidelines and Considerations | Retinal Physician [retinalphysician.com]
- 8. Diabetic Retinopathy: A Position Statement by the American Diabetes Association - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pan Retinal Photocoagulation (PRP) for Proliferative Diabetic Retinopathy [leaflets.ekhuft.nhs.uk]
- 10. norlase.com [norlase.com]
- 11. Panretinal photocoagulation for proliferative diabetic retinopathy: pattern scan laser versus argon laser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aao.org [aao.org]
- 13. Laser photocoagulation for proliferative diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of ruboxistaurin on nephropathy in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. profiles.wustl.edu [profiles.wustl.edu]
- 16. [Mechanism of action of ACE-inhibitors and angiotensin receptor antagonists in diabetic nephropathy. Recent insights] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. ACE inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 19. ACE inhibitors and diabetic nephropathy: How they help and more [medicalnewstoday.com]
- 20. Khan Academy [khanacademy.org]
- 21. diabetesjournals.org [diabetesjournals.org]
- 22. diabetesjournals.org [diabetesjournals.org]
- 23. Diabetes Canada | Clinical Practice Guidelines [guidelines.diabetes.ca]
- 24. emedicine.medscape.com [emedicine.medscape.com]
- 25. Treatment of symptomatic diabetic peripheral neuropathy with the protein kinase C beta-inhibitor ruboxistaurin mesylate during a 1-year, randomized, placebo-controlled, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Ruboxistaurin vs. Pan-PKC Inhibitors: A Comparative Guide for In Vitro Research
For researchers in pharmacology, cell biology, and drug development, the selective modulation of Protein Kinase C (PKC) isoforms is a critical area of investigation. This guide provides an objective comparison of ruboxistaurin, a selective PKCβ inhibitor, against a range of pan-PKC inhibitors for in vitro research applications. The information presented herein is supported by experimental data to aid in the selection of the most appropriate tool compound for specific research needs.
Mechanism of Action: A Tale of Selectivity
Protein Kinase C represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis. The PKC family is broadly categorized into conventional (cPKC: α, βI, βII, γ), novel (nPKC: δ, ε, η, θ), and atypical (aPKC: ζ, ι/λ) isoforms.
Ruboxistaurin (LY333531) is a macrocyclic bisindolylmaleimide that exhibits high selectivity for the PKCβ isoform.[1] It acts as an ATP-competitive inhibitor, binding to the catalytic domain of PKCβI and PKCβII, thereby preventing the phosphorylation of downstream substrates.[1] This selectivity makes ruboxistaurin a valuable tool for dissecting the specific roles of PKCβ in cellular processes.
Pan-PKC inhibitors , as their name suggests, exhibit a broader inhibitory profile across multiple PKC isoforms. These inhibitors are useful for studying the overall effects of PKC signaling or when the specific isoform involved in a particular pathway is unknown. However, their lack of specificity can sometimes complicate data interpretation. Common pan-PKC inhibitors used in research include staurosporine and its analogs, bisindolylmaleimides, and sotrastaurin.
Performance Data: A Head-to-Head Comparison
The efficacy and selectivity of protein kinase inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki) for the target enzyme. The following tables summarize the reported inhibitory activities of ruboxistaurin and several common pan-PKC inhibitors against various PKC isoforms.
| Inhibitor | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCη | PKCζ | PKCθ |
| Ruboxistaurin (LY333531) | 360 nM | 4.7 nM | 5.9 nM | 300 nM | 250 nM | >10 µM | 52 nM | >100 µM | - |
| Sotrastaurin (AEB071) | 0.95 nM (Ki) | 0.64 nM (Ki) | - | - | 1.8-3.2 µM (Ki) | 1.8-3.2 µM (Ki) | 1.8-3.2 µM (Ki) | Inactive | 0.22 nM (Ki) |
| Balanol | - | 4-9 nM | 4-9 nM | 4-9 nM | 4-9 nM | 4-9 nM | 4-9 nM | 150 nM | - |
| UCN-01 (7-hydroxystaurosporine) | 4.1 nM (overall PKC) | Higher affinity for cPKC | Higher affinity for cPKC | Higher affinity for cPKC | Lower affinity than cPKC | Lower affinity than cPKC | Lower affinity than cPKC | Lower affinity than cPKC | - |
| Go 6983 | 7 nM | 7 nM | - | 6 nM | 10 nM | - | - | Less potent | - |
| Bisindolylmaleimide I (GF109203X) | 20 nM | 17 nM | 16 nM | 20 nM | - | - | - | - | - |
| Staurosporine | 2 nM | - | - | 5 nM | 20 nM | 73 nM | 4 nM | 1086 nM | - |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison in the same assay is recommended for highest accuracy.
Signaling Pathways and Experimental Workflow
To visually represent the targets of these inhibitors and a typical experimental workflow for their comparison, the following diagrams are provided in DOT language.
Caption: PKC Signaling Pathway and Inhibitor Targets.
Caption: Experimental Workflow for Inhibitor Comparison.
Experimental Protocols
In Vitro Kinase Assay (Radioactive Filter Binding Assay)
This protocol provides a general framework for determining the IC50 values of PKC inhibitors.
1. Reagents and Materials:
-
Purified active PKC isoforms
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Lipid activator solution (e.g., Phosphatidylserine and Diacylglycerol)
-
PKC inhibitors (Ruboxistaurin and Pan-PKC inhibitors) dissolved in DMSO
-
P81 phosphocellulose filter paper
-
Phosphoric acid wash solution (0.75%)
-
Scintillation cocktail and counter
2. Procedure:
-
Prepare a reaction mixture containing assay buffer, lipid activator, and the specific PKC isoform.
-
Add varying concentrations of the inhibitor (e.g., 10-point serial dilution) or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate peptide and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.
-
Wash the filter papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the filter papers using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Assay for PKC Activity (Western Blotting for Substrate Phosphorylation)
This protocol assesses the ability of inhibitors to block PKC activity within a cellular context.
1. Reagents and Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
PKC inhibitors (Ruboxistaurin and Pan-PKC inhibitors)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against a phosphorylated PKC substrate (e.g., phospho-MARCKS)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
2. Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of the PKC inhibitors or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a PKC activator (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to normalize the data.
-
Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation at different inhibitor concentrations.
Conclusion
The choice between ruboxistaurin and a pan-PKC inhibitor for in vitro research hinges on the specific experimental question. Ruboxistaurin, with its high selectivity for PKCβ, is an excellent tool for elucidating the precise functions of this isoform. In contrast, pan-PKC inhibitors are more suited for studies where the goal is to understand the broad consequences of PKC inhibition or to screen for the involvement of any PKC isoform in a particular biological process. The data and protocols presented in this guide are intended to assist researchers in making an informed decision and in designing rigorous and well-controlled experiments.
References
Head-to-Head Clinical Landscape: Ruboxistaurin Versus Current Diabetic Retinopathy Treatments
A Comparative Analysis for Researchers and Drug Development Professionals
Diabetic retinopathy, a leading cause of vision loss in working-age adults, is characterized by microvascular damage to the retina.[1][2] Current treatment paradigms are dominated by invasive procedures such as laser photocoagulation and intravitreal anti-VEGF injections.[2][3][4][5] Ruboxistaurin, an oral inhibitor of protein kinase C beta (PKC-β), emerged as a potential therapeutic alternative, targeting a key enzyme in the hyperglycemic-induced vascular damage pathway.[1][6][7] This guide provides a comparative analysis of ruboxistaurin against established treatments for diabetic retinopathy, supported by data from key clinical trials.
Mechanism of Action: A Tale of Two Pathways
Current treatments for diabetic retinopathy primarily address the downstream consequences of the disease, such as vascular leakage and neovascularization. Anti-VEGF therapies, for instance, directly neutralize vascular endothelial growth factor (VEGF), a critical mediator of angiogenesis and vascular permeability.[8] Laser photocoagulation is thought to reduce ischemic stimuli by destroying retinal tissue, thereby decreasing the production of angiogenic factors like VEGF.[2][4]
Ruboxistaurin, in contrast, targets an earlier step in the pathogenic cascade. Hyperglycemia leads to an increase in diacylglycerol (DAG), which activates PKC, particularly the β isoform.[1][7] Activated PKC-β contributes to endothelial dysfunction, increased vascular permeability, and neovascularization, in part through its interaction with the VEGF signaling pathway.[6][7][8] By selectively inhibiting PKC-β, ruboxistaurin aims to mitigate these pathological changes.[6][7]
References
- 1. medscape.com [medscape.com]
- 2. Updates on the Current Treatments for Diabetic Retinopathy and Possibility of Future Oral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Current Treatments and Innovations in Diabetic Retinopathy and Diabetic Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccjm.org [ccjm.org]
- 6. scispace.com [scispace.com]
- 7. Protein kinase C inhibition and diabetic retinopathy: a shot in the dark at translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Safety Operating Guide
Safe Disposal of Ruboxistaurin Mesylate: A Procedural Guide for Laboratory Professionals
Researchers and drug development professionals handling Ruboxistaurin mesylate must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general pharmaceutical waste management principles and specific safety data for the compound.
Hazard Profile and Safety Summary
Ruboxistaurin is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Due to its environmental hazards, it is imperative to prevent its release into the environment.[1] The primary disposal method for this compound and materials contaminated with it is incineration by an approved waste disposal plant.[1]
Quantitative Hazard Classification
The following table summarizes the quantitative hazard data for Ruboxistaurin, according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from the Ruboxistaurin Safety Data Sheet.[1]
Experimental Protocols: Disposal Procedures
Below are the detailed methodologies for the proper disposal of this compound in a laboratory setting. These procedures are designed to mitigate risks and ensure compliance with safety regulations.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Safety glasses
-
Chemical-resistant gloves
-
Laboratory coat
Segregation of Waste
Proper segregation is the first critical step in the disposal process.
-
Solid Waste:
-
Unused or expired pure this compound powder.
-
Contaminated consumables, such as weighing paper, pipette tips, and empty vials.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvents used to rinse contaminated glassware.
-
-
Sharps Waste:
-
Needles and syringes used for dissolving or transferring this compound solutions.
-
Disposal of Solid this compound Waste
-
Collection: Place all solid waste contaminated with this compound into a designated, clearly labeled hazardous waste container. Per EPA guidelines for hazardous pharmaceutical waste, this is typically a black container labeled "hazardous waste pharmaceuticals".[2]
-
Labeling: The container must be labeled with:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The associated hazards (e.g., "Acutely Toxic," "Environmental Hazard")
-
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company for incineration.
Disposal of Liquid this compound Waste
-
Collection: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. This should also be a black container designated for hazardous pharmaceutical waste.[2]
-
Labeling: The container must be labeled with:
-
The words "Hazardous Waste"
-
The name of all chemical constituents, including "this compound" and any solvents.
-
The approximate concentrations of each constituent.
-
The associated hazards.
-
-
Storage: Store the sealed container in secondary containment to prevent spills.
-
Disposal: Arrange for disposal through a certified hazardous waste contractor for incineration. Do not pour this compound solutions down the drain , as this is prohibited for hazardous pharmaceuticals and can harm aquatic life.[1][2]
Disposal of Contaminated Sharps
-
Collection: Place all sharps contaminated with this compound into a designated, puncture-proof sharps container. For cytotoxic and cytostatic sharps waste, a purple-lidded container is often used.[3]
-
Labeling: The sharps container should be clearly labeled as "Hazardous Pharmaceutical Sharps Waste" and indicate the presence of this compound.
-
Disposal: Once the container is full, seal it and arrange for disposal through a licensed medical or hazardous waste disposal service.
Mandatory Visualizations
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
This comprehensive guide ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.
References
Essential Safety and Handling Guidance for Ruboxistaurin Mesylate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of Ruboxistaurin mesylate. The following procedural guidance is designed to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification and Emergency Procedures
Emergency Contact Information: In case of exposure or spill, immediately contact your institution's Environmental Health and Safety (EHS) department and follow the emergency procedures outlined below.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Wash affected area with soap and plenty of water. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE. For handling this compound powder, the following PPE is mandatory.
| PPE Category | Specifications and Recommendations |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be changed immediately upon contamination. Gloves should have a minimum thickness of 4 mil. For extended contact, consider gloves tested to the ASTM D6978-05 standard. |
| Eye Protection | Chemical safety goggles or a full-face shield must be worn to protect against dust particles and splashes. |
| Body Protection | A disposable, solid-front, back-closing gown with long sleeves and tight-fitting cuffs should be worn. The gown should be made of a low-linting material. |
| Respiratory Protection | Due to the lack of a published Occupational Exposure Limit (OEL), a conservative approach is necessary. All handling of the powder must be conducted in a certified chemical fume hood or a biological safety cabinet. If there is a risk of aerosolization outside of a primary engineering control, a powered air-purifying respirator (PAPR) with a HEPA filter is recommended. For weighing and aliquoting small quantities within a fume hood, a fit-tested N95 respirator may be sufficient, but a PAPR is preferred. |
Handling and Operational Plan
Adherence to the following operational procedures is crucial for minimizing exposure.
Engineering Controls:
-
All manipulations of this compound powder, including weighing, reconstituting, and aliquoting, must be performed in a certified chemical fume hood, a Class II biological safety cabinet, or a glove box.
-
Use a dedicated and clearly labeled area for handling this compound.
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, plastic-backed liners.
-
Weighing: Use a balance inside a fume hood. Handle the powder gently to avoid creating dust.
-
Solution Preparation: Add solvent to the powder slowly and carefully to avoid splashing.
-
Post-Handling: After handling, wipe down all surfaces in the work area with an appropriate deactivating solution (if available) or 70% ethanol. Dispose of all contaminated materials as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves. Do not eat, drink, or smoke in the laboratory.
Disposal Plan
This compound is very toxic to aquatic life with long-lasting effects. Environmental release must be avoided.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, gowns, bench liners, and empty containers, must be collected in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Unused solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container that is clearly labeled as hazardous waste. |
All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.
Visual Guides
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Workflow for handling this compound.
Caption: Hierarchy of controls for safe handling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
